molecular formula C7H9NO3 B099259 3-Ethyl-5-methylisoxazole-4-carboxylic acid CAS No. 17147-85-2

3-Ethyl-5-methylisoxazole-4-carboxylic acid

Cat. No.: B099259
CAS No.: 17147-85-2
M. Wt: 155.15 g/mol
InChI Key: RSWFHHWVFZWIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-methylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)11-8-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWFHHWVFZWIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366228
Record name 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17147-85-2
Record name 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway for 3-ethyl-5-methylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a well-established two-step process, commencing with the formation of an intermediate ester, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by its hydrolysis to yield the target carboxylic acid. This document details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication.

Synthesis Pathway Overview

The synthesis of this compound proceeds through two key transformations:

  • Formation of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate: This step involves a cycloaddition reaction between a nitrile oxide (generated in situ from 1-nitropropane) and an enamine (ethyl β-pyrrolidinocrotonate). This method is highly regioselective, yielding the desired 3,5-disubstituted isoxazole ester without the formation of positional isomers.[1]

  • Hydrolysis of the Ester: The intermediate ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved through either acid- or base-catalyzed methods.

The overall synthesis pathway is depicted in the following diagram:

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis Ethyl acetoacetate Ethyl acetoacetate Ethyl β-pyrrolidinocrotonate Ethyl β-pyrrolidinocrotonate Ethyl acetoacetate->Ethyl β-pyrrolidinocrotonate Pyrrolidine, Benzene, Reflux Pyrrolidine Pyrrolidine Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Ethyl β-pyrrolidinocrotonate->Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate 1-Nitropropane, POCl3, Et3N, Chloroform 1-Nitropropane 1-Nitropropane Phosphorus oxychloride Phosphorus oxychloride Triethylamine Triethylamine Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate_hydrolysis Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate This compound This compound Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate_hydrolysis->this compound KOH, Ethanol/Water, Reflux then H+

Figure 1: Synthesis Pathway of this compound

Experimental Protocols

Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[1]

This procedure is adapted from Organic Syntheses.

A. Preparation of Ethyl β-pyrrolidinocrotonate (Enamine Intermediate)

  • To a 1-liter, one-necked flask equipped with a Dean-Stark water separator and a condenser under a nitrogen atmosphere, add ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene.

  • Heat the reaction mixture to a vigorous reflux and maintain for 45 minutes, or until the theoretical amount of water (18 ml) has been collected in the Dean-Stark trap.

  • Remove the benzene using a rotary evaporator to yield approximately 180 g (98%) of highly pure ethyl β-pyrrolidinocrotonate. This intermediate can be used in the next step without further purification.

B. Preparation of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

  • In a 5-liter, three-necked flask fitted with a dropping funnel and a gas inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.

  • Cool the flask in an ice bath and maintain a nitrogen atmosphere.

  • While stirring the mixture magnetically, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel over a period of 3 hours.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.

  • Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.

  • Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic to remove any remaining amines.

  • Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated brine.

  • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Distill the product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Step 2: Hydrolysis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate to this compound

The following protocol is based on a general procedure for the hydrolysis of a similar isoxazole ester.[2]

  • In a suitable flask, prepare a mixture of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, potassium hydroxide, ethanol, and water. For a similar substrate, a molar ratio of approximately 1:1.23 (ester:KOH) was used.

  • Stir the mixture at room temperature for 2 hours, then heat to reflux and maintain for an additional 2 hours.

  • After the reaction is complete, evaporate the ethanol in vacuo.

  • Cool the remaining aqueous solution and acidify with hydrochloric acid until a solid precipitate forms.

  • Filter the resulting solid, wash with water, and then triturate with methanol to yield the final product, this compound.

An alternative hydrolysis method reported for a similar isoxazole ester involves using 60% aqueous sulfuric acid, which is claimed to provide a higher yield and shorter reaction time.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylateC₉H₁₃NO₃183.2053064-41-8
This compoundC₇H₉NO₃155.1517147-85-2
Reaction Step Product Yield (%) Boiling Point (°C) Melting Point (°C)
Step 1: Ester FormationEthyl 3-ethyl-5-methyl-4-isoxazolecarboxylate68-71[1]72 (at 0.5 mmHg)[1][5]-
Step 2: HydrolysisThis compoundNot explicitly reported-121-125[6]
Spectroscopic Data for Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate [1]
Infrared (IR) 1725, 1605, 1300 cm⁻¹
¹H NMR (CCl₄) δ 1.3 (m, 6H, 2CH₃), 2.6 (s, 3H, C=CCH₃), 2.7 (q, 2H, CH₂CH₃), 4.2 (q, 2H, OCH₂CH₃)

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Start_Ester Start Reaction_Setup_Ester Reaction Setup: Ethyl acetoacetate, Pyrrolidine, Benzene Start_Ester->Reaction_Setup_Ester Reflux Reflux (45 min) Reaction_Setup_Ester->Reflux Workup_Enamine Rotary Evaporation Reflux->Workup_Enamine Enamine_Intermediate Ethyl β-pyrrolidinocrotonate Workup_Enamine->Enamine_Intermediate Reaction_Setup_Isoxazole Reaction Setup: Enamine, 1-Nitropropane, Et3N, Chloroform Enamine_Intermediate->Reaction_Setup_Isoxazole Addition_POCl3 Slow Addition of POCl3 Reaction_Setup_Isoxazole->Addition_POCl3 Stirring Stir at RT (15 h) Addition_POCl3->Stirring Workup_Isoxazole Aqueous Workup and Extraction Stirring->Workup_Isoxazole Purification_Ester Vacuum Distillation Workup_Isoxazole->Purification_Ester Product_Ester Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Purification_Ester->Product_Ester Start_Hydrolysis Start Reaction_Setup_Hydrolysis Reaction Setup: Ester, KOH, Ethanol/Water Start_Hydrolysis->Reaction_Setup_Hydrolysis Stir_and_Reflux Stir at RT (2h) then Reflux (2h) Reaction_Setup_Hydrolysis->Stir_and_Reflux Workup_Hydrolysis Rotary Evaporation Stir_and_Reflux->Workup_Hydrolysis Acidification Acidification with HCl Workup_Hydrolysis->Acidification Isolation Filtration and Washing Acidification->Isolation Product_Acid This compound Isolation->Product_Acid

Figure 2: Experimental Workflow for the Synthesis

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylisoxazole-4-carboxylic acid is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry, as isoxazole-containing compounds have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a summary of the general biological activities associated with the isoxazole class of compounds.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, several key parameters are currently based on predicted values and await experimental verification.

PropertyValueSource
Molecular Formula C₇H₉NO₃[2]
Molecular Weight 155.15 g/mol [2]
Physical Form Solid, white to cream powder[2][3]
Melting Point 121-125 °C[2]
Boiling Point (Predicted) 293.9 ± 35.0 °C at 760 mmHgN/A
Density (Predicted) 1.220 ± 0.06 g/cm³N/A
pKa (Predicted) 2.42 ± 0.32N/A
LogP (Predicted) 1.35N/A
Aqueous Solubility Data not availableN/A

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester, ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. A general two-step procedure is outlined below.

Step 1: Synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate [4]

This procedure involves a 1,3-dipolar cycloaddition reaction.

  • Reactants: Ethyl β-pyrrolidinocrotonate, 1-nitropropane, triethylamine, and phosphorus oxychloride.

  • Solvent: Chloroform.

  • Procedure:

    • A solution of ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine in chloroform is prepared in a three-necked flask equipped with a dropping funnel and a gas inlet tube.

    • The flask is cooled in an ice bath under a nitrogen atmosphere.

    • A solution of phosphorus oxychloride in chloroform is added slowly to the stirred reaction mixture.

    • After the addition is complete, the reaction mixture is stirred for a specified time at a controlled temperature.

    • The reaction is quenched by pouring the mixture into cold water.

    • The organic layer is separated and washed successively with dilute hydrochloric acid, aqueous sodium hydroxide, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by vacuum distillation to yield ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.[4]

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis reaction.

  • Reactants: Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, a base (e.g., sodium hydroxide or potassium hydroxide).

  • Solvent: A mixture of ethanol and water.

  • Procedure:

    • The ethyl ester is dissolved in a mixture of ethanol and water.

    • An aqueous solution of the base is added, and the mixture is stirred at room temperature, followed by a period of reflux.

    • The ethanol is removed in vacuo.

    • The remaining aqueous solution is cooled and acidified with a strong acid (e.g., hydrochloric acid), leading to the precipitation of the carboxylic acid.

    • The solid product is collected by filtration, washed with water, and can be further purified by trituration with a suitable solvent like methanol.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl β-pyrrolidinocrotonate + 1-Nitropropane B 1,3-Dipolar Cycloaddition (Phosphorus oxychloride, Triethylamine, Chloroform) A->B Reactants C Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate B->C Product D Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate C->D Purified Intermediate E Base Hydrolysis (e.g., NaOH, Ethanol/Water) D->E Starting Material F This compound E->F Final Product

Caption: Synthetic workflow for this compound.

Determination of Physicochemical Properties

Standard experimental protocols for determining the key physicochemical properties are described below.

  • Melting Point: Determined using a standard melting point apparatus where a small sample is heated, and the temperature range from the first appearance of liquid to complete melting is recorded.

  • pKa (Potentiometric Titration):

    • A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

  • LogP (Shake-Flask Method): [5]

    • A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

    • The two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.

    • The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

  • Aqueous Solubility:

    • An excess amount of the solid compound is added to a known volume of water.

    • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

    • The undissolved solid is removed by filtration or centrifugation.

    • The concentration of the dissolved compound in the aqueous solution is determined by a suitable analytical method.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization S1 Synthesis of Crude Product S2 Purification (e.g., Recrystallization, Chromatography) S1->S2 C1 Melting Point Determination S2->C1 Purified Compound C2 pKa Measurement (Potentiometric Titration) S2->C2 Purified Compound C3 LogP Determination (Shake-Flask Method) S2->C3 Purified Compound C4 Aqueous Solubility Measurement S2->C4 Purified Compound

Caption: General experimental workflow for synthesis and characterization.

Potential Biological Activity and Signaling Pathways

  • Anticancer: Some isoxazole derivatives have shown inhibitory activity against various cancer cell lines.[8][9]

  • Anti-inflammatory: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Antibacterial and Antifungal: Many isoxazole-containing compounds exhibit antimicrobial properties.[1][6]

The mechanism of action for these activities is diverse and dependent on the specific substitutions on the isoxazole ring. For instance, some isoxazole-based anticancer agents have been shown to target specific kinases or other proteins involved in cell proliferation and survival.[9] Without specific experimental data for this compound, any discussion of its potential involvement in signaling pathways would be speculative. Further research is required to elucidate its specific biological targets and mechanisms of action.

Logical_Relationship A This compound B Isoxazole Scaffold A->B contains C Potential Biological Activities B->C associated with D Anticancer C->D E Anti-inflammatory C->E F Antimicrobial C->F

Caption: Logical relationship of the compound to potential biological activities.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound and provided standardized protocols for its synthesis and property determination. While the isoxazole core suggests a potential for interesting biological activity, further experimental studies are necessary to fully characterize this compound and explore its therapeutic potential. The data and protocols presented herein provide a valuable resource for researchers and scientists in the field of drug discovery and development.

References

An In-depth Technical Guide to 3-Ethyl-5-methylisoxazole-4-carboxylic acid (CAS: 17147-85-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance based on the known activities of structurally related isoxazole derivatives.

Core Compound Properties

This compound is a white to cream-colored solid.[1] Its core chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 17147-85-2
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Appearance White to cream powder/solid[1]
Melting Point 121-125 °C
SMILES String CCc1noc(C)c1C(O)=O
InChI Key RSWFHHWVFZWIMV-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of its ethyl ester precursor, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

This procedure is adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.

Experimental Protocol:

  • Preparation of Ethyl β-pyrrolidinocrotonate: A mixture of ethyl acetoacetate (1.00 mole), pyrrolidine (1.00 mole), and benzene (400 ml) is refluxed in a flask equipped with a Dean-Stark trap for 45 minutes, or until the theoretical amount of water has been collected. The benzene is then removed under reduced pressure using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate.

  • Formation of the Isoxazole Ring: Ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) are dissolved in chloroform (1 L) in a three-necked flask and cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) is added slowly with stirring.

  • Work-up and Purification: The reaction mixture is washed with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and finally with saturated brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then distilled under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Synthesis_Step1 reagents1 Ethyl Acetoacetate + Pyrrolidine in Benzene reflux Reflux with Dean-Stark Trap reagents1->reflux intermediate1 Ethyl β-pyrrolidinocrotonate reflux->intermediate1 reaction Cyclocondensation intermediate1->reaction reagents2 1-Nitropropane + Triethylamine + Phosphorus Oxychloride in Chloroform reagents2->reaction product Ethyl 3-ethyl-5-methyl-4- isoxazolecarboxylate reaction->product Synthesis_Step2 start_material Ethyl 3-ethyl-5-methyl-4- isoxazolecarboxylate hydrolysis Reflux start_material->hydrolysis reagents Strong Acid (e.g., HCl/Acetic Acid or H₂SO₄) reagents->hydrolysis product 3-Ethyl-5-methylisoxazole-4- carboxylic acid hydrolysis->product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor COX2_LOX COX-2 / LOX Receptor->COX2_LOX NFkB NF-κB Receptor->NFkB Compound 3-Ethyl-5-methylisoxazole- 4-carboxylic acid Compound->COX2_LOX Inhibition Caspases Caspases 8, 9, 3 Compound->Caspases Activation Compound->NFkB Inhibition Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX2_LOX->Prostaglandins_Leukotrienes Apoptosis Apoptosis of Immune Cells Caspases->Apoptosis Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Cytokines TNF-α, IL-17, IFN-γ Gene_Expression->Cytokines Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

References

molecular structure of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound.

Molecular Structure and Identification

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a common scaffold in medicinal chemistry, known to be a part of various biologically active molecules.

IdentifierValue
IUPAC Name This compound
CAS Number 17147-85-2[1]
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
Canonical SMILES CCC1=C(C(=O)O)C(=NO1)C[1]
InChI InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)11-8-5/h3H2,1-2H3,(H,9,10)[1]
InChIKey RSWFHHWVFZWIMV-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueSource
Physical State Solid, white to cream powder[1][2]Commercial Suppliers
Melting Point 121-125 °C[1]Sigma-Aldrich
pKa (Predicted) 2.42 ± 0.32ChemicalBook
Solubility Limited solubility is expected in water, with higher solubility in polar organic solvents.[1][2]General knowledge on isoxazoles
logP (Predicted) Data not available

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in public databases. Researchers are advised to acquire their own analytical data for structural confirmation.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the corresponding ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

A detailed and reliable protocol for the synthesis of the ethyl ester precursor has been published in Organic Syntheses. The procedure involves the reaction of ethyl β-pyrrolidinocrotonate with 1-nitropropane in the presence of triethylamine and phosphorus oxychloride.

Experimental Protocol (Adapted from Organic Syntheses)

  • Materials: Ethyl β-pyrrolidinocrotonate, 1-nitropropane, triethylamine, chloroform, phosphorus oxychloride, 6 N hydrochloric acid, 5% aqueous sodium hydroxide, saturated brine, anhydrous magnesium sulfate.

  • Procedure:

    • Ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine are dissolved in chloroform in a three-necked flask fitted with a dropping funnel and a gas-inlet tube.

    • The flask is cooled in an ice bath under a nitrogen atmosphere.

    • A solution of phosphorus oxychloride (1.11 mole) in chloroform is added slowly from the dropping funnel while stirring.

    • After the addition is complete, the reaction mixture is poured into a separatory funnel and washed with cold water.

    • The chloroform layer is washed with 6 N hydrochloric acid, followed by 5% aqueous sodium hydroxide and saturated brine.

    • The organic layer is dried over anhydrous magnesium sulfate and filtered.

    • The solvent is removed using a rotary evaporator, and the product is distilled under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Step 2: Hydrolysis to this compound

The ethyl ester can be hydrolyzed to the carboxylic acid using a strong acid or base. A general procedure for the hydrolysis of a similar isoxazole ester is described below.

Experimental Protocol (General Procedure)

  • Materials: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, potassium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • A mixture of the ethyl ester, potassium hydroxide, ethanol, and water is stirred at room temperature for 2 hours, followed by 2 hours at reflux.

    • The ethanol is removed in vacuo.

    • The aqueous solution is cooled and acidified with hydrochloric acid.

    • The resulting solid precipitate is filtered, washed with water, and can be further purified by trituration with a suitable solvent like methanol to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl β-pyrrolidinocrotonate D Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate A->D Reaction in Chloroform/Triethylamine B 1-Nitropropane B->D Reaction in Chloroform/Triethylamine C Phosphorus Oxychloride C->D Reaction in Chloroform/Triethylamine E Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate G This compound E->G Hydrolysis in Ethanol/Water F Potassium Hydroxide F->G Hydrolysis in Ethanol/Water

References

An In-depth Technical Guide on 3-Ethyl-5-methylisoxazole-4-carboxylic acid: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 3-ethyl-5-methylisoxazole-4-carboxylic acid. Due to the limited availability of public quantitative data on its solubility in various organic solvents, this document also furnishes a detailed experimental protocol for its synthesis, which is a crucial precursor to any solubility studies. Furthermore, a general experimental workflow for determining solubility is proposed to guide researchers in generating such data.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's general characteristics.

PropertyValueReference
CAS Number 17147-85-2
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Appearance White to cream solid/powder[1]
Melting Point 121-125 °C
Assay Purity ≥96.0% (HPLC), 97%[1]

Experimental Protocols

Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

This procedure is adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.

  • Materials:

    • Ethyl β-pyrrolidinocrotonate

    • 1-Nitropropane

    • Triethylamine

    • Chloroform

    • Phosphorus oxychloride

    • 6 N Hydrochloric acid

    • 5% aqueous Sodium hydroxide

    • Saturated brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in 1 L of chloroform in a 5-L, three-necked flask equipped with a dropping funnel and a gas-inlet tube.

    • Cool the flask in an ice bath and maintain a nitrogen atmosphere.

    • With magnetic stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform from the dropping funnel.

    • After the addition is complete (approximately 3 hours), remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for an additional 15 hours.

    • Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.

    • Wash the chloroform layer with 6 N hydrochloric acid until the wash remains acidic.

    • Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.

    • Dry the chloroform layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent using a rotary evaporator.

    • Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[2]

Step 2: Hydrolysis to this compound

This is a general procedure for the hydrolysis of an isoxazole ester to its corresponding carboxylic acid.

  • Materials:

    • Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

    • Potassium hydroxide

    • Ethanol

    • Water

    • Hydrochloric acid

  • Procedure:

    • Prepare a mixture of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (1.0 mole), potassium hydroxide (1.2 moles), 1500 ml of ethanol, and 500 ml of water.

    • Stir the mixture for 2 hours at room temperature, followed by 2 hours at reflux.

    • Evaporate the ethanol in vacuo.

    • Cool the remaining aqueous solution and acidify it with hydrochloric acid.

    • Filter the resulting solid, wash it with water, and triturate with methanol to yield this compound.[3]

Proposed Protocol for Solubility Determination

The following is a general and robust method for determining the solubility of this compound in various organic solvents.

  • Materials and Equipment:

    • This compound

    • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

    • Analytical balance

    • Vials with screw caps

    • Temperature-controlled shaker or incubator

    • Centrifuge

    • Micropipettes

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of a specific organic solvent in a vial.

    • Seal the vial and place it in a temperature-controlled shaker set to a desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.

    • Carefully extract a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

    • Calculate the solubility in units such as mg/mL or g/100mL.

    • Repeat the procedure for each organic solvent of interest.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis A Ethyl β-pyrrolidinocrotonate + 1-Nitropropane + Triethylamine B Dissolve in Chloroform A->B C Add POCl₃ in Chloroform (0°C to RT) B->C D Aqueous Workup (Wash with H₂O, HCl, NaOH, Brine) C->D E Dry, Evaporate, and Distill D->E F Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate E->F G Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate F->G Product from Step 1 H React with KOH in Ethanol/Water (RT to Reflux) G->H I Evaporate Ethanol H->I J Acidify with HCl I->J K Filter and Wash J->K L This compound K->L

Caption: Synthesis workflow for this compound.

G A Start: Excess solid + Known volume of solvent B Equilibrate at constant temperature (e.g., 24h at 25°C with agitation) A->B C Separate solid and liquid phases (Centrifugation) B->C D Extract clear supernatant C->D E Dilute supernatant D->E F Quantify concentration (HPLC or UV-Vis) E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Proposed experimental workflow for solubility determination.

References

An In-depth Technical Guide to 3-Ethyl-5-methylisoxazole-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethyl-5-methylisoxazole-4-carboxylic acid, its derivatives, and analogs, with a focus on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Compound and Derivatives

The core structure, this compound, belongs to the isoxazole class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities.[1] Derivatives, particularly at the carboxylic acid position (e.g., amides and esters), are often synthesized to modulate the compound's physicochemical properties and biological activity.

Synthesis Protocols

Synthesis of Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate

A common precursor for the synthesis of this compound and its derivatives is the corresponding ethyl ester. A general and effective method for its preparation has been well-documented.

Experimental Protocol:

  • Step 1: Preparation of Ethyl β-pyrrolidinocrotonate: A mixture of ethyl acetoacetate and pyrrolidine in benzene is refluxed with a Dean-Stark trap to remove water, yielding ethyl β-pyrrolidinocrotonate.

  • Step 2: Cycloaddition Reaction: Ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine are dissolved in chloroform and cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride in chloroform is added slowly.

  • Step 3: Work-up and Purification: After stirring, the reaction mixture is washed with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed. The final product, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is purified by vacuum distillation.

Synthesis of this compound

The carboxylic acid can be obtained by the hydrolysis of its ethyl ester.

Experimental Protocol:

  • Step 1: Saponification: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate is stirred in a mixture of ethanol, water, and potassium hydroxide at room temperature, followed by refluxing for 2 hours.

  • Step 2: Acidification and Isolation: Ethanol is removed under reduced pressure. The remaining aqueous solution is cooled and acidified with hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • Step 3: Purification: The solid product is filtered, washed with water, and can be further purified by trituration with methanol to yield this compound.

Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxamide Derivatives

The carboxylic acid can be converted to various amides through standard coupling reactions.

Experimental Protocol:

  • Step 1: Activation of the Carboxylic Acid: this compound is dissolved in a suitable solvent like dichloromethane. A coupling agent (e.g., EDC) and an activator (e.g., DMAP) are added, and the mixture is stirred.

  • Step 2: Amine Coupling: The desired aniline or alkylamine derivative is added to the reaction mixture.

  • Step 3: Work-up and Purification: The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is worked up appropriately, and the final amide product is purified, typically by chromatography.

Biological Activity of Isoxazole Derivatives

Derivatives of 3,5-disubstituted isoxazole-4-carboxylic acids have demonstrated promising biological activities, particularly in the areas of anti-inflammatory and anticancer research. The following tables summarize some of the reported in vitro activities of structurally related compounds.

Table 1: In Vitro Anti-inflammatory Activity of Isoxazole Derivatives

Compound IDStructureTargetIC50 (µM)Reference
1 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleLOX-[2]
COX-2-[2]
2 4,5-diphenyl-4-isoxazoline with C-3 Me substituentCOX-2-[3]

Note: Specific IC50 values were not provided in the abstract for direct comparison.

Table 2: In Vitro Anticancer Activity of Isoxazole Carboxamide Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
3a 5-methyl-3-phenylisoxazole-4-carboxamide derivativeHepG2 (Liver)7.55[4]
Colo205 (Colon)9.179[4]
3b 5-methyl-3-phenylisoxazole-4-carboxamide derivativeB16F1 (Melanoma)0.079[4]
4 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideHep3B (Liver)23[5]
5 N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideHep3B (Liver)7.66 µg/mL[5]

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 or COX-2 enzyme. Test compounds are dissolved in a suitable solvent like DMSO.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the test compound at various concentrations and incubate for approximately 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for about 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many isoxazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

COX_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins (e.g., PGE2) ArachidonicAcid->Prostaglandins COX-1 / COX-2 COX_Enzymes COX-1 / COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole Isoxazole Derivatives Isoxazole->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by isoxazole derivatives.

In the context of cancer, isoxazole derivatives have been reported to act through various mechanisms, including the inhibition of heat shock protein 90 (HSP90), disruption of tubulin polymerization, and modulation of various signaling pathways involved in cell proliferation and survival.

This technical guide provides a foundational understanding of this compound derivatives and analogs. Further research into the structure-activity relationships and specific molecular targets of these compounds will be crucial for the development of new and effective therapeutic agents.

References

The Discovery and Synthetic History of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the core chemical entity, 3-Ethyl-5-methylisoxazole-4-carboxylic acid. The document details the pivotal synthetic methodologies that have defined its preparation, presenting key experimental protocols in a reproducible format. Quantitative data from seminal literature is tabulated for clarity and comparative analysis. Furthermore, the synthetic pathway is visually represented using a logical workflow diagram to facilitate a deeper understanding of the chemical transformations involved. While the primary focus remains on the synthesis and historical context, this guide also briefly addresses the known and potential biological relevance of the broader isoxazole class of compounds, highlighting areas for future investigation.

Introduction and Historical Context

The isoxazole ring is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. The discovery and development of robust synthetic routes to specifically substituted isoxazoles are therefore of significant interest to the scientific community.

The practical "discovery" of a reliable and selective method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters, the direct precursors to compounds like this compound, can be traced back to the work of John E. McMurry in 1973. Prior to this, the synthesis of such compounds was often hampered by low yields and the formation of positional isomers.[1] McMurry's general synthesis provided a significant advancement by enabling the preparation of pure 3,5-disubstituted-4-isoxazolecarboxylic esters.[1] This methodology, published in Organic Syntheses, remains a cornerstone for accessing this class of molecules.[1] While earlier, less efficient syntheses may have existed, this 1973 publication represents the key enabling methodology for the practical availability of this compound and its derivatives for research and development. A patent published in 2021 mentions the use of this compound in the synthesis of imidazopyridazines, which are described as modulators of IL-17, suggesting a potential application in treating inflammatory diseases.

Physicochemical Data

A summary of the key physicochemical properties for this compound and its immediate precursor, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C @ 0.5 mmHg)Refractive Index (n_D^23)
This compoundC₇H₉NO₃155.15Solid121-125N/AN/A
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylateC₉H₁₃NO₃183.20LiquidN/A721.4615

Synthetic Protocols

The synthesis of this compound is efficiently achieved in a two-step process: the formation of the ethyl ester followed by its hydrolysis. The following protocols are based on the seminal work by McMurry and general hydrolysis procedures for related isoxazole esters.

Step 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

This procedure details the 1,3-dipolar cycloaddition reaction that forms the isoxazole ring.

Experimental Protocol:

  • Preparation of Ethyl β-pyrrolidinocrotonate: A solution of ethyl acetoacetate (130 g, 1.00 mol) and pyrrolidine (71 g, 1.0 mol) in 400 ml of benzene is refluxed for 45 minutes with a Dean-Stark trap to remove the water formed. The benzene is then removed using a rotary evaporator to yield approximately 180 g (98%) of ethyl β-pyrrolidinocrotonate, which can be used without further purification.[1]

  • Cycloaddition Reaction: In a 5-liter three-necked flask equipped with a dropping funnel and a gas inlet, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mol), 1-nitropropane (115 g, 1.29 mol), and triethylamine (400 ml) in 1 liter of chloroform.[1]

  • The flask is cooled in an ice bath under a nitrogen atmosphere.

  • A solution of phosphorus oxychloride (170 g, 1.11 mol) in 200 ml of chloroform is added slowly from the dropping funnel while stirring.[1]

  • After the addition is complete, the reaction mixture is poured into a 4-liter separatory funnel and washed with 1 liter of cold water.

  • The organic layer is then washed with 6 N hydrochloric acid until the aqueous layer remains acidic, followed by a wash with 5% aqueous sodium hydroxide and then saturated brine.[1]

  • The chloroform layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.

  • The crude product is distilled under vacuum to yield 122–130 g (68–71%) of pure ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[1]

Step 2: Hydrolysis to this compound

This procedure describes the conversion of the ethyl ester to the final carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (1 equivalent) in a suitable solvent mixture such as aqueous ethanol or a mixture of acetic acid and hydrochloric acid.

  • Hydrolysis: Add a strong base (e.g., sodium hydroxide or potassium hydroxide, 2-3 equivalents) or a strong acid (e.g., sulfuric acid) to the solution.

  • The reaction mixture is heated to reflux and stirred for a period of 2-6 hours, or until the reaction is complete as monitored by thin-layer chromatography.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the organic solvent.

  • The aqueous residue is diluted with water and acidified to a pH of approximately 2-3 with a strong acid (e.g., concentrated HCl).

  • The precipitated solid is collected by vacuum filtration.

  • The crude solid is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Reactants_1 Ethyl Acetoacetate + Pyrrolidine Intermediate_1 Ethyl β-pyrrolidinocrotonate Reactants_1->Intermediate_1 Benzene, Reflux Intermediate_2 Ethyl 3-ethyl-5-methyl-4- isoxazolecarboxylate Intermediate_1->Intermediate_2 Chloroform, 0°C Reactants_2 1-Nitropropane + Triethylamine + Phosphorus Oxychloride Reactants_2->Intermediate_2 Chloroform, 0°C Final_Product 3-Ethyl-5-methylisoxazole- 4-carboxylic Acid Intermediate_2->Final_Product Hydrolysis Reactants_3 H₂O, H⁺ or OH⁻ Reactants_3->Final_Product Hydrolysis

Caption: Synthetic pathway for this compound.

Concluding Remarks

The synthesis of this compound is well-established, with the foundational methodology dating back to the early 1970s. The robustness of this synthetic route has made the compound and its derivatives accessible for various research applications. While the specific biological activity of this compound is not extensively documented in publicly available literature, its use as a building block for potential IL-17 modulators suggests a promising avenue for future investigation in the field of immunology and inflammatory diseases. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

The Versatile Building Block: A Technical Guide to 3-Ethyl-5-methylisoxazole-4-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylisoxazole-4-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in the landscape of organic synthesis, particularly in the realm of medicinal chemistry. Its rigid isoxazole core, coupled with the reactive carboxylic acid moiety, provides a valuable scaffold for the construction of a diverse array of complex molecules with promising biological activities. The isoxazole ring system is a prominent feature in numerous approved drugs, highlighting its importance as a pharmacophore. Derivatives of isoxazoles are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antibacterial properties. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, equipping researchers and drug development professionals with the essential knowledge to leverage this valuable synthetic intermediate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound and its common precursor, ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, are summarized below.

PropertyThis compoundEthyl 3-ethyl-5-methylisoxazole-4-carboxylate
CAS Number 17147-85-2[1]53064-41-8[2]
Molecular Formula C₇H₉NO₃[1]C₉H₁₃NO₃
Molecular Weight 155.15 g/mol [1]183.20 g/mol
Appearance White to cream solid/powder[1][3]Liquid
Melting Point 121-125 °C[1]Not applicable
Boiling Point Not available71-72 °C at 0.5 mmHg[2]
Density Not available1.066 g/mL at 25 °C
Refractive Index Not availablen20/D 1.4630

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of its ethyl ester, followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

A robust and well-documented procedure for the synthesis of the ethyl ester is available from Organic Syntheses. This method involves the reaction of ethyl β-pyrrolidinocrotonate with 1-nitropropane in the presence of triethylamine and phosphorus oxychloride.[4]

Experimental Protocol:

  • Part A: Ethyl β-pyrrolidinocrotonate Preparation: A mixture of ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene is refluxed with a Dean-Stark trap for 45 minutes to remove the theoretical amount of water. The benzene is then removed in vacuo to yield ethyl β-pyrrolidinocrotonate, which can be used without further purification.[4]

  • Part B: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Synthesis: In a 5-liter three-necked flask, ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) are dissolved in 1 liter of chloroform and cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform is added slowly with stirring. The reaction mixture is stirred for an additional 15 hours at room temperature.[4]

  • Work-up and Purification: The reaction mixture is washed with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The product is then distilled under vacuum to afford ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[4]

ReactantMolesYieldBoiling Point
Ethyl acetoacetate1.0098% (crotonate)Not applicable
Pyrrolidine1.0
1-Nitropropane1.2968-71% (ester)72°C (0.5 mm)[4]
Phosphorus oxychloride1.11
Step 2: Hydrolysis to this compound

General Experimental Protocol (Alkaline Hydrolysis):

A mixture of the ethyl ester, a suitable base such as potassium hydroxide or sodium hydroxide, in a solvent system like ethanol and water is stirred at room temperature and then refluxed for several hours. After completion of the reaction, the alcohol is removed in vacuo, and the aqueous solution is cooled and acidified with an acid like hydrochloric acid to precipitate the carboxylic acid. The solid product is then filtered, washed with water, and can be further purified by recrystallization.

General Experimental Protocol (Acidic Hydrolysis):

Alternatively, the ester can be hydrolyzed using a strong acid. For instance, a related compound, ethyl-5-methylisoxazole-4-carboxylate, has been hydrolyzed using 60% aqueous sulfuric acid. This method is reported to give higher yields and shorter reaction times compared to a mixture of acetic and hydrochloric acid.[5] The reaction involves heating the ester with the aqueous acid, followed by cooling to crystallize the carboxylic acid product.

Application as a Building Block in Organic Synthesis

The carboxylic acid functionality of this compound makes it an excellent starting material for the synthesis of a variety of derivatives, most notably amides, which are of significant interest in medicinal chemistry.

Synthesis of N-Aryl Amides

The conversion of the carboxylic acid to an amide can be achieved by first converting the acid to its more reactive acid chloride, followed by reaction with a desired amine.

Experimental Protocol for N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide:

  • Acid Chloride Formation: this compound is reacted with a chlorinating agent such as thionyl chloride to form 3-ethyl-5-methyl-4-isoxazole carbonyl chloride.

  • Amide Formation: A solution of 3-ethyl-5-methyl-4-isoxazole carbonyl chloride (22.5 g, 0.129 mole) in 100 ml of toluene is added dropwise to a mixture of m-fluoroaniline (13.3 g, 0.120 mole) and triethylamine (20.9 ml, 0.150 mole) in 120 ml of toluene, maintaining the temperature between 30-35°C. The mixture is stirred overnight at room temperature.[6]

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is washed with 2N hydrochloric acid. The toluene layer is dried and evaporated. The residue is recrystallized from toluene to yield the final product.[6]

ProductMelting Point
N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide99.5-101 °C[6]

dot

Synthesis_of_N_Aryl_Amide CarboxylicAcid 3-Ethyl-5-methylisoxazole- 4-carboxylic acid AcidChloride 3-Ethyl-5-methylisoxazole- 4-carbonyl chloride CarboxylicAcid->AcidChloride 1. Thionyl Chloride ThionylChloride SOCl₂ Amine m-Fluoroaniline AmideProduct N-(m-fluorophenyl)-3-ethyl-5-methyl- isoxazole-4-carboxamide Base Triethylamine AcidChloride->AmideProduct 2. Amine, Base Toluene, 30-35°C

Caption: Synthetic pathway for the preparation of N-aryl amides.

Role in Drug Discovery and Medicinal Chemistry

The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. Notably, isoxazole-containing compounds have been developed as kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.

Targeting Kinase Signaling Pathways

Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases. The JAK/STAT (Janus kinase/signal transducer and activator of transcription) and FLT3 (FMS-like tyrosine kinase 3) signaling pathways are two such pathways that are actively being targeted for drug development.

  • The JAK/STAT Pathway: This pathway is crucial for mediating signals from cytokines and growth factors, and its aberrant activation is implicated in autoimmune diseases and cancers.[7][8] Small molecule inhibitors targeting JAKs have shown clinical success.[7]

  • The FLT3 Pathway: The FLT3 receptor tyrosine kinase is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[9][10] Consequently, FLT3 inhibitors are an important therapeutic strategy for this disease.[9]

Derivatives of 5-methylisoxazole-4-carboxamides, structurally related to the title compound, have been identified as highly selective inhibitors of FLT3.[9][11] This suggests that this compound is a valuable starting point for the design and synthesis of novel kinase inhibitors.

dot

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Ligand->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Activation IsoxazoleInhibitor Isoxazole-4-carboxamide Derivative IsoxazoleInhibitor->Receptor Inhibition IsoxazoleInhibitor->JAK Inhibition

Caption: Inhibition of kinase signaling pathways by isoxazole derivatives.

Conclusion

This compound is a valuable and readily accessible building block for organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid group allow for the synthesis of a wide range of derivatives, particularly amides. The prevalence of the isoxazole motif in bioactive molecules, especially kinase inhibitors, underscores the potential of this compound in drug discovery and development. This guide provides the foundational knowledge and experimental protocols to facilitate the use of this compound in the synthesis of novel and potentially therapeutic agents.

References

The Isoxazole Scaffold: A Computational and Theoretical Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The unique electronic and structural characteristics of the isoxazole moiety make it a privileged scaffold in the design of novel therapeutic agents.[5][6] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of isoxazole derivatives, offering insights into their structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles to accelerate the drug discovery process.

Core Computational Methodologies

A variety of computational techniques are instrumental in elucidating the therapeutic potential of isoxazole derivatives. These methods range from quantum mechanical calculations that describe the electronic structure to molecular simulations that predict the dynamic behavior of isoxazole-containing molecules with their biological targets.

Quantum Mechanical Studies: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules.[7][8] For isoxazole derivatives, DFT calculations are crucial for understanding their fundamental properties that govern biological activity.

Experimental Protocol: Density Functional Theory (DFT) Calculation

A typical DFT protocol for an isoxazole derivative involves the following steps:

  • Structure Drawing: The 2D structure of the isoxazole compound is drawn using a molecular editor like ChemDraw or GaussView.

  • Geometry Optimization: An initial 3D structure is generated and its geometry is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p).[1][7] This combination offers a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Various electronic properties are then calculated, including:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is an indicator of chemical reactivity.[9]

    • Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.[1]

    • Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are calculated to quantify the molecule's reactivity.[8]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] It is widely used to predict the binding mode and affinity of a small molecule ligand, such as an isoxazole derivative, to a protein target.[12][13][14]

Experimental Protocol: Molecular Docking

A standard molecular docking workflow includes the following stages:

  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 2D structure of the isoxazole derivative is converted to a 3D structure. The geometry is optimized using a force field (e.g., MMFF94) or a quantum mechanical method.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of the ligand within the active site of the receptor. The program scores and ranks the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[15][16] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for understanding the spatial requirements for ligand binding.[16][17][18]

Experimental Protocol: 3D-QSAR Study

The development of a 3D-QSAR model generally follows these steps:

  • Dataset Selection: A dataset of isoxazole derivatives with experimentally determined biological activities (e.g., IC50 or pEC50 values) is compiled. The dataset is typically divided into a training set for model development and a test set for model validation.[16]

  • Molecular Modeling and Alignment: 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold.

  • Descriptor Calculation: CoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are calculated for each molecule.

  • Model Generation and Validation: Partial Least Squares (PLS) regression is used to build a linear model correlating the 3D-QSAR fields with the biological activities. The predictive power of the model is assessed using statistical parameters like q², r², and r²_pred.[16][17]

  • Contour Map Analysis: The results are visualized as 3D contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.[16]

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.[16][19][20] This technique can be used to assess the stability of the docked pose and to understand the conformational changes that occur upon ligand binding.[21]

Experimental Protocol: Molecular Dynamics Simulation

A typical MD simulation protocol involves:

  • System Preparation: The docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated and equilibrated at a constant temperature and pressure.

  • Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, and to identify key intermolecular interactions.

Data Presentation: Quantitative Insights into Isoxazole Derivatives

The following tables summarize key quantitative data from various computational and experimental studies on isoxazole derivatives, highlighting their potential as therapeutic agents.

Table 1: Predicted vs. Experimental Activities of Isoxazole-based FXR Agonists from a 3D-QSAR Study [16]

CompoundExperimental pEC50Predicted pEC50 (CoMFA)Predicted pEC50 (CoMSIA)
Cilofexor-7.857.92
LY2562175-7.687.75
PX20606-7.557.61
GW40647.197.237.28

Table 2: In Vitro COX Inhibition and Selectivity of Isoxazole-Carboxamide Derivatives [11][14]

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)
A1364134.63
Reference

Table 3: Molecular Docking Scores of Novel Isoxazole Derivatives against CYP450 Enzymes [10]

DerivativeCYP1A2 Docking ScoreCYP2C9 Docking ScoreCYP2C19 Docking ScoreCYP2D6 Docking Score
4-F derivativeHighModerateHighHigh
3-NO2 derivativeHighLowModerateModerate
4-OH derivativeHighHighHighHigh
Reference Drugs
Erlotinib----
Gemcitabine----
Ketoconazole----

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows in the computational study of isoxazole derivatives.

Computational_Drug_Design_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical Development Target_ID Target Identification Target_Val Target Validation Target_ID->Target_Val Lib_Design Library Design (Isoxazole Scaffold) Target_Val->Lib_Design Virt_Screen Virtual Screening (Docking) Lib_Design->Virt_Screen Hit_ID Hit Identification Virt_Screen->Hit_ID SAR_Analysis SAR Analysis (QSAR, Docking) Hit_ID->SAR_Analysis ADMET_Pred In Silico ADMET Prediction SAR_Analysis->ADMET_Pred Lead_Opt Lead Optimization ADMET_Pred->Lead_Opt Synthesis Synthesis Lead_Opt->Synthesis In_Vitro In Vitro Testing Synthesis->In_Vitro In_Vivo In Vivo Testing In_Vitro->In_Vivo

Caption: Computational Drug Design Workflow for Isoxazole Derivatives.

QSAR_Methodology Dataset Dataset of Isoxazole Derivatives with Biological Activity Split Split into Training and Test Sets Dataset->Split Modeling 3D Molecular Modeling Split->Modeling Alignment Structural Alignment Modeling->Alignment Descriptor Descriptor Calculation (CoMFA/CoMSIA Fields) Alignment->Descriptor Model_Gen Model Generation (PLS Regression) Descriptor->Model_Gen Validation Model Validation (q², r², r²_pred) Model_Gen->Validation Interpretation Contour Map Analysis Validation->Interpretation

Caption: 3D-QSAR Methodology for Isoxazole Derivatives.

Molecular_Docking_Protocol cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking and Analysis PDB Obtain Protein Structure (PDB) Prep_Receptor Prepare Receptor (Remove water, add hydrogens) PDB->Prep_Receptor Docking Perform Docking Simulation Prep_Receptor->Docking Draw_Ligand Draw 2D Structure of Isoxazole Derivative Gen_3D Generate 3D Structure Draw_Ligand->Gen_3D Optimize_Ligand Optimize Geometry Gen_3D->Optimize_Ligand Optimize_Ligand->Docking Scoring Score and Rank Poses Docking->Scoring Analysis Analyze Binding Interactions Scoring->Analysis

Caption: Molecular Docking Protocol for Isoxazole Derivatives.

Conclusion

Theoretical and computational studies are indispensable tools in modern drug discovery, and their application to isoxazole derivatives has significantly advanced our understanding of this important class of compounds. By leveraging techniques such as DFT, molecular docking, QSAR, and MD simulations, researchers can rationally design novel isoxazole-based molecules with improved potency, selectivity, and pharmacokinetic profiles. The integration of these computational approaches with experimental synthesis and biological evaluation creates a powerful synergy that accelerates the development of new and effective therapeutics. This guide provides a foundational understanding of these methods and their application, empowering researchers to further explore the vast potential of the isoxazole scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid ethyl ester. This isoxazole derivative is a valuable building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. The presented method is a robust and well-established procedure, adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters, ensuring high purity and good yields. The protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are prevalent in many biologically active compounds and serve as important intermediates in medicinal chemistry and drug discovery. The title compound, this compound ethyl ester, is a versatile reagent used in various chemical transformations, including the synthesis of fused heterocyclic systems. The procedure described herein is a reliable method that avoids the formation of positional isomers, a common challenge in isoxazole synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₁₃NO₃[2]
Molecular Weight 183.207 g/mol [2]
CAS Number 53064-41-8[2]
Boiling Point 71-72 °C at 0.5 mmHg[1][2]
Density 1.066 - 1.07 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.4630[2]
Appearance Liquid
Purity (Assay) 97%

Experimental Protocol

This protocol details the synthesis of this compound ethyl ester from ethyl β-pyrrolidinocrotonate and 1-nitropropane.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaQuantityMoles
Ethyl β-pyrrolidinocrotonate54716-02-8C₁₀H₁₇NO₂183 g1.00
1-Nitropropane108-03-2C₃H₇NO₂115 g (116 mL)1.29
Triethylamine121-44-8C₆H₁₅N400 mL-
Phosphorus oxychloride10025-87-3POCl₃170 g1.11
Chloroform67-66-3CHCl₃1.2 L-
6 N Hydrochloric acid-HClAs needed-
5% Aqueous sodium hydroxide-NaOHAs needed-
Saturated brine-NaClAs needed-
Anhydrous magnesium sulfate7487-88-9MgSO₄As needed-

Equipment:

  • 5-L three-necked flask

  • 500-mL pressure-equalizing dropping funnel

  • Gas inlet tube

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

  • 4-L separatory funnel

Procedure:

  • Reaction Setup: In a 5-L three-necked flask equipped with a magnetic stirrer, a 500-mL pressure-equalizing dropping funnel, and a gas inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.

  • Cooling and Inert Atmosphere: Cool the flask in an ice bath and establish a nitrogen atmosphere.

  • Addition of Phosphorus Oxychloride: While stirring the contents of the flask, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 mL of chloroform from the dropping funnel. Maintain the reaction temperature in the ice bath.

  • Reaction Quenching: After the addition is complete, pour the reaction mixture into a 4-L separatory funnel.

  • Aqueous Workup:

    • Wash the organic layer with 1 L of cold water.

    • Wash the chloroform layer with 6 N hydrochloric acid until the washes remain acidic to remove the amine bases.[1]

    • Subsequently, wash the organic layer with 5% aqueous sodium hydroxide, followed by saturated brine.[1]

  • Drying and Solvent Removal: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[1] The product has a boiling point of 72 °C at 0.5 mm Hg.[1]

Reaction Workflow

SynthesisWorkflow reagents Ethyl β-pyrrolidinocrotonate 1-Nitropropane Triethylamine Chloroform reaction_vessel 5-L Three-Necked Flask (Ice Bath, N₂ Atmosphere) reagents->reaction_vessel Dissolution poc_addition Slow addition of Phosphorus Oxychloride in Chloroform reaction_vessel->poc_addition Reaction Initiation workup Aqueous Workup (H₂O, HCl, NaOH, Brine) poc_addition->workup Quenching & Extraction drying Drying (MgSO₄) & Solvent Removal workup->drying purification Vacuum Distillation drying->purification product 3-Ethyl-5-methylisoxazole-4- carboxylic acid ethyl ester purification->product Final Product

Caption: Synthetic workflow for this compound ethyl ester.

Spectroscopic Data

The identity and purity of the synthesized compound can be confirmed by the following spectroscopic data:

SpectroscopyData
Infrared (IR) 1725, 1605, 1300 cm⁻¹
Proton NMR (¹H NMR, CCl₄) δ 1.3 (m, 6H, 2CH₃), 2.6 (s, 3H, C=CCH₃), 2.7 (q, 2H, CH₂CH₃), 4.2 (q, 2H, OCH₂CH₃)

Data obtained from Organic Syntheses, Vol. 53, p. 59 (1973).[1]

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

  • Chloroform is a suspected carcinogen and should be handled with appropriate caution.

  • Triethylamine is flammable and has a strong odor.

  • Always perform a thorough risk assessment before starting any chemical synthesis.

Discussion

The described synthesis provides a reliable and scalable method for producing this compound ethyl ester with a good yield of 68-71%.[1] The use of phosphorus oxychloride facilitates the cyclization reaction between the enamine (ethyl β-pyrrolidinocrotonate) and the nitroalkane (1-nitropropane). The acidic and basic washes during the workup are crucial for removing unreacted starting materials and byproducts, ensuring a high purity of the final product.[1] The final purification by vacuum distillation is effective in isolating the desired ester. This synthetic route is advantageous as it produces a single positional isomer, which is often a challenge in other methods for synthesizing substituted isoxazoles.[1]

Conclusion

This document provides a detailed and practical guide for the synthesis of this compound ethyl ester. The protocol is well-vetted and offers a reliable means of obtaining this valuable synthetic intermediate. The provided data and workflow diagrams are intended to aid researchers in successfully replicating this procedure in a laboratory setting.

References

Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by its hydrolysis to the final carboxylic acid product. This protocol offers a reliable method for obtaining the target compound with good yields.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive scaffolds for drug design. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules. This protocol details a robust and reproducible method for its preparation.

Overall Reaction Scheme

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A 1. Mix Reactants: Ethyl β-pyrrolidinocrotonate, 1-Nitropropane, Triethylamine in Chloroform B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add POCl3 in Chloroform B->C D 4. Reflux for 45 min C->D E 5. Work-up: Aqueous Washes (H2O, HCl, NaOH, Brine) D->E F 6. Dry and Evaporate E->F G 7. Vacuum Distillation F->G H Product: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate G->H I 1. Dissolve Ester in Alcohol/THF H->I Proceed to Hydrolysis J 2. Add Aqueous Base (NaOH or KOH) I->J K 3. Stir at Room Temp or Reflux J->K L 4. Remove Organic Solvents K->L M 5. Acidify with HCl L->M N 6. Filter and Dry M->N O Final Product: this compound N->O

Application Note: HPLC Analysis for Purity Determination of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound, including the identification of potential process-related impurities.

Chemical Information

Chemical NameThis compound
CAS Number 17147-85-2[1][2][3]
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol [4]
Structure
Appearance White to cream solid/powder[4]
Melting Point 121-128 °C

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (≥ 98%)

  • Phosphoric acid (≥ 85%)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm)[5][6]
Mobile Phase A 0.1% (v/v) Formic acid in Water[5][6]
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
20.01090
20.1955
25.0955

3. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Note: Ensure all solutions are sonicated for 5-10 minutes to ensure complete dissolution and are filtered through a 0.45 µm syringe filter before injection.

4. System Suitability

To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Purity Calculation

The purity of the sample is calculated based on the area normalization method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 3: Representative Purity Analysis Data

Sample IDRetention Time (min)Peak AreaArea %
Impurity 14.215,3400.25
Main Peak 8.7 6,120,660 99.50
Impurity 212.19,2040.15
Impurity 315.56,1360.10
Total 6,151,340 100.00

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Diluent (50:50 ACN:H2O) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Filter C->D E System Suitability Test (5 injections of Standard) D->E To HPLC System F Inject Sample Solution E->F G Data Acquisition F->G H Integrate Chromatograms G->H Raw Data I Calculate Purity (% Area Normalization) H->I J Generate Report I->J Synthesis_Impurities cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Crude Product cluster_impurities Potential Impurity Sources Reactants Ethyl Acetoacetate Triethylamine 1-Nitropropane etc. Synthesis Cyclocondensation Reaction Reactants->Synthesis Product This compound Potential Impurities Synthesis->Product Imp1 Unreacted Starting Materials (e.g., Ethyl Acetoacetate) Product:impurities->Imp1 Imp2 Reaction By-products Product:impurities->Imp2 Imp3 Isomeric Impurities Product:impurities->Imp3 Imp4 Degradation Products Product:impurities->Imp4

References

1H NMR characterization of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the ¹H NMR Characterization of 3-Ethyl-5-methylisoxazole-4-carboxylic acid.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, confirming the chemical structure of novel compounds is a critical step. This document provides a detailed protocol for the characterization of this compound using proton (¹H) NMR spectroscopy. The isoxazole ring is a key heterocyclic motif found in numerous pharmacologically active compounds. Accurate spectral characterization ensures the identity and purity of such molecules.

The structure of this compound contains four distinct proton environments: a carboxylic acid proton, the protons of an ethyl group at the 3-position of the isoxazole ring, and the protons of a methyl group at the 5-position. The expected ¹H NMR spectrum will exhibit characteristic signals for each of these groups, with chemical shifts and coupling patterns that are diagnostic of the molecule's structure.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Assignment Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Carboxylic Acid-COOH10.0 - 12.0Broad Singlet-1H
Methylene (Ethyl)-CH₂CH₃~ 2.9 - 3.2Quartet~ 7.02H
Methyl (on Ring)-CH₃~ 2.6 - 2.8Singlet-3H
Methyl (Ethyl)-CH₂CH₃~ 1.2 - 1.4Triplet~ 7.03H

Experimental Protocol

This section details the procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Materials and Reagents

  • This compound (solid, ≥97% purity)[1]

  • Deuterated Chloroform (CDCl₃, 99.8 atom % D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v, if not already in the solvent)

  • 5 mm NMR tubes

  • Pipettes and vials

2. Instrumentation

  • 400 MHz (or higher) NMR Spectrometer equipped with a proton-observe probe.

3. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

4. NMR Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Spectral Width: 0 - 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

5. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities (singlet, triplet, quartet), and coupling constants to confirm the structure.

  • Confirmatory Test (Optional): To confirm the assignment of the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton should disappear or significantly diminish in intensity.[2][3][4]

Workflow Visualization

The following diagram illustrates the complete workflow for the ¹H NMR characterization of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process Data (FT, Phasing) acquire->process calibrate Calibrate & Integrate process->calibrate analyze Analyze Spectrum & Confirm Structure calibrate->analyze report report analyze->report Final Report

Caption: Experimental workflow for ¹H NMR characterization.

References

Application Notes and Protocols for the Use of 3-Ethyl-5-methylisoxazole-4-carboxylic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Ethyl-5-methylisoxazole-4-carboxylic acid is a synthetic, non-proteinogenic amino acid that can be incorporated into peptide chains to create novel peptidomimetics. Isoxazole-containing peptides are of significant interest in drug discovery due to the diverse biological activities associated with the isoxazole moiety, including anticancer, anti-inflammatory, and antibacterial properties[1][2]. The rigid isoxazole ring can act as a conformational constraint, potentially leading to peptides with enhanced stability, receptor affinity, and specificity. These application notes provide detailed protocols for the incorporation of this compound into peptides using standard solid-phase peptide synthesis (SPPS) techniques.

Key Applications:

  • Drug Discovery: Introduction of the isoxazole moiety can lead to the development of novel therapeutic peptides with improved pharmacological profiles[1][2].

  • Peptidomimetics: The isoxazole ring serves as a rigid scaffold to mimic or stabilize specific peptide secondary structures, such as β-turns[1].

  • Structure-Activity Relationship (SAR) Studies: Incorporation of this unnatural amino acid allows for the exploration of novel chemical space and the fine-tuning of peptide activity and selectivity.

Experimental Protocols

Synthesis of this compound

While the direct synthesis of this compound is not explicitly detailed in the provided search results, a general method for preparing similar 3,5-disubstituted-4-isoxazolecarboxylic esters is available and can be adapted[3]. The ethyl ester can then be hydrolyzed to the desired carboxylic acid.

Protocol for Synthesis of Ethyl 3-Ethyl-5-methyl-4-isoxazolecarboxylate (adapted from[3]):

  • Dissolve ethyl β-aminocrotonate, 1-nitropropane, and triethylamine in chloroform.

  • Cool the mixture in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of phosphorus oxychloride in chloroform while stirring.

  • After the addition is complete, pour the reaction mixture into cold water and separate the chloroform layer.

  • Wash the organic layer with hydrochloric acid, followed by aqueous sodium hydroxide and brine.

  • Dry the chloroform extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate by vacuum distillation.

Protocol for Hydrolysis to this compound (General Procedure):

  • Dissolve the ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy on a Rink Amide resin. This procedure can be adapted for automated peptide synthesizers.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU/HOBt

  • Base: DIPEA (N,N'-diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane), Methanol

  • Washing solutions: DMF, DCM, Methanol

  • Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

  • Cold diethyl ether for precipitation

General SPPS Cycle:

A typical SPPS cycle involves deprotection of the N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA/HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Next AA FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection End of Sequence Wash3 DMF, DCM, MeOH Washes FinalDeprotection->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation in Cold Diethyl Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol for Coupling this compound:

This protocol is adapted from the successful coupling of the structurally similar 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)[1][2].

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated isoxazole solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation[1][2].

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After the coupling is complete, wash the resin with DMF (5x), DCM (3x), and methanol (3x) and dry under vacuum if it is the final step, or proceed to the next deprotection step.

Table 1: Coupling Conditions for this compound

ParameterConditionReference
Amino Acid This compound-
Equivalents 3[1][2]
Coupling Reagent HATU[1][2]
Equivalents 3[1][2]
Base DIPEA[1][2]
Equivalents 6[1][2]
Solvent DMF[1][2]
Reaction Time 2 hours[1][2]
Temperature Room Temperature[1][2]
Cleavage and Deprotection
  • After the final Fmoc deprotection and washing, treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS)[1].

Important Considerations

  • Stability of the Isoxazole Ring: The isoxazole ring can be susceptible to degradation under strongly basic conditions[4]. While the standard 20% piperidine in DMF for Fmoc deprotection is generally acceptable, prolonged exposure should be avoided. The stability of the isoxazole ring to the final acidic cleavage cocktail is generally good.

  • Alternative Coupling Reagents: Other common coupling reagents such as HBTU/HOBt or DIC/Oxyma can also be explored for the incorporation of this compound. Optimization of coupling times and equivalents may be necessary.

  • Double Coupling: For difficult couplings, a second coupling step may be required to ensure complete reaction.

Logical Relationship of SPPS Steps

Logical_Relationship Start Start with Fmoc-protected Amino Acid on Resin Deprotect Deprotection (Removes Fmoc) Start->Deprotect Exposes N-terminal amine Activate_Couple Activation of Carboxylic Acid & Coupling to Free Amine Deprotect->Activate_Couple Provides nucleophile for attack Elongate Peptide Chain Elongated by one Residue Activate_Couple->Elongate Forms new peptide bond Elongate->Deprotect For next cycle Finalize Final Cleavage and Purification Elongate->Finalize If sequence is complete

Caption: Logical flow of the key chemical transformations in SPPS.

References

Application Notes and Protocols: 3-Ethyl-5-methylisoxazole-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and significant biological activities.[1][2][3] Derivatives of isoxazole have shown a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral activities.[1][4] While 3-Ethyl-5-methylisoxazole-4-carboxylic acid is not extensively documented in scientific literature as a standalone therapeutic agent, its structural features, particularly the 3,5-disubstituted isoxazole-4-carboxylic acid core, suggest its potential as a valuable building block and screening candidate in drug discovery programs.

These application notes provide an overview of the potential applications of this compound based on the known biological activities of structurally related isoxazole derivatives. Detailed protocols for its synthesis and a representative biological screening assay are also presented to facilitate its exploration in a research setting.

Potential Therapeutic Areas

Based on the established pharmacological profile of the isoxazole class of compounds, this compound could be investigated for, but not limited to, the following therapeutic applications:

  • Anti-inflammatory Agents: Isoxazole derivatives are known to exhibit anti-inflammatory properties.[3][4] For instance, the drug Leflunomide, which is structurally related, is used in the treatment of rheumatoid arthritis.[1]

  • Anticancer Agents: Numerous isoxazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[2][5]

  • Antimicrobial Agents: The isoxazole moiety is present in some antibacterial drugs, and derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[1]

  • Analgesic Agents: Certain isoxazole derivatives have demonstrated pain-relieving properties.[4]

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of its ethyl ester followed by hydrolysis. The general synthetic route is outlined below.

Synthesis of Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate

A common method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of a primary nitro compound with an enamino ester.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a gas inlet, dissolve ethyl β-aminocrotonate (1.0 mole), 1-nitropropane (1.3 moles), and triethylamine (excess) in chloroform.

  • Place the flask under a nitrogen atmosphere and cool it in an ice bath.

  • While stirring, slowly add a solution of phosphorus oxychloride (1.1 moles) in chloroform from the dropping funnel.

  • After the addition is complete, pour the reaction mixture into a separatory funnel and wash with cold water.

  • Wash the organic layer sequentially with 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine.

  • Dry the chloroform layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to yield ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.

Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

  • In a round-bottom flask, mix ethyl 3-ethyl-5-methylisoxazole-4-carboxylate with an aqueous solution of a strong acid, such as 60% sulfuric acid.

  • Heat the mixture to reflux (approximately 85°C) and continuously distill off the ethanol produced during the reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the ester spot disappears.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetic acid and toluene.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_ester Ester Synthesis cluster_acid Hydrolysis reagents_ester Ethyl β-aminocrotonate + 1-Nitropropane + Triethylamine + Phosphorus Oxychloride reaction_ester Reaction in Chloroform reagents_ester->reaction_ester workup_ester Aqueous Workup & Extraction reaction_ester->workup_ester purification_ester Vacuum Distillation workup_ester->purification_ester product_ester Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate purification_ester->product_ester reagents_acid Ethyl Ester + Aqueous H2SO4 product_ester->reagents_acid Intermediate reaction_acid Reflux & Distillation of Ethanol reagents_acid->reaction_acid precipitation Cooling & Precipitation reaction_acid->precipitation purification_acid Filtration & Recrystallization precipitation->purification_acid product_acid 3-Ethyl-5-methylisoxazole- 4-carboxylic acid purification_acid->product_acid

Caption: Workflow for the synthesis of this compound.

Biological Screening Protocol: In Vitro Anti-inflammatory Assay

To evaluate the potential anti-inflammatory activity of this compound, a common in vitro assay is the measurement of its effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 (murine macrophage cell line)

Materials:

  • This compound

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well cell culture plates

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in cell culture medium.

  • Remove the old medium from the cells and treat them with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control (cells + solvent + LPS).

  • Nitrite Measurement: After 24 hours, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a standard curve of sodium nitrite. Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.

Experimental Workflow Diagram:

Screening_Workflow start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with 3-Ethyl-5-methylisoxazole- 4-carboxylic acid seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay for Nitrite collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Data Analysis (% Inhibition of NO) measure->analyze end End analyze->end

Caption: Workflow for in vitro anti-inflammatory screening.

Data Presentation

Quantitative data from screening assays should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

Concentration (µM)% Inhibition of NO Production (Mean ± SD)
110.5 ± 2.1
1035.2 ± 3.5
5068.9 ± 4.2
10085.1 ± 2.8

Conclusion

While this compound remains an under-investigated molecule, its isoxazole core suggests significant potential for applications in drug discovery. The synthetic protocols provided herein offer a clear path to obtaining this compound for research purposes. The proposed in vitro screening protocol for anti-inflammatory activity serves as a starting point for exploring its biological properties. Further investigation into its efficacy in other disease models, determination of its mechanism of action, and exploration of its structure-activity relationships are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Functionalization of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 3-Ethyl-5-methylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry. The functionalization of this moiety into esters and amides allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Isoxazole derivatives are known to exhibit a wide range of biological activities, and the ability to readily diversify this core structure is crucial for drug discovery programs.

Overview of Functionalization Strategies

The carboxylic acid group of this compound can be readily converted into a variety of functional groups, primarily esters and amides. The two main strategies for this transformation are:

  • Direct Condensation: This involves the reaction of the carboxylic acid with an alcohol or an amine in the presence of a coupling agent.

  • Conversion to an Activated Intermediate: The carboxylic acid is first converted to a more reactive species, such as an acid chloride, which then readily reacts with an alcohol or amine.

The choice of method depends on the substrate scope, desired scale, and the presence of other functional groups in the coupling partner.

Experimental Protocols

Synthesis of 3-Ethyl-5-methylisoxazole-4-carbonyl chloride

The conversion of the carboxylic acid to the corresponding acid chloride is a key step for subsequent functionalization, particularly for the synthesis of amides. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane (DCM), add thionyl chloride (1.5 - 2.0 eq).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is typically heated to reflux and monitored by TLC until the starting material is consumed.

  • Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-Ethyl-5-methylisoxazole-4-carbonyl chloride, which is often used in the next step without further purification.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 3-Ethyl-5-methylisoxazole- 4-carboxylic acid process React with Thionyl Chloride (SOCl₂) in an anhydrous solvent (e.g., Toluene) with optional catalytic DMF start->process Addition product 3-Ethyl-5-methylisoxazole- 4-carbonyl chloride process->product Conversion

Amide Synthesis via the Acid Chloride (Schotten-Baumann Conditions)

This is a robust method for forming amides from a wide range of primary and secondary amines.

Protocol:

  • Dissolve the amine (1.0 - 1.2 eq) and a base, such as triethylamine (1.5 - 2.0 eq) or pyridine, in an anhydrous aprotic solvent like toluene, DCM, or THF.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add a solution of 3-Ethyl-5-methylisoxazole-4-carbonyl chloride (1.0 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC).

  • Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine.

  • The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product acid_chloride 3-Ethyl-5-methylisoxazole- 4-carbonyl chloride process Reaction in an anhydrous aprotic solvent (e.g., Toluene, DCM) at 0 °C to RT acid_chloride->process amine Primary or Secondary Amine + Base (e.g., Triethylamine) amine->process workup Aqueous Wash Drying Solvent Removal process->workup Reaction Completion purification Recrystallization or Column Chromatography workup->purification product 3-Ethyl-5-methylisoxazole-4-carboxamide Derivative purification->product

Ester Synthesis

This is a classic method for the synthesis of simple alkyl esters using an excess of the corresponding alcohol as the solvent and a strong acid catalyst.

Protocol for Ethyl Ester Synthesis:

  • A procedure for the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate has been reported with a yield of 68-71%.[1]

  • The reaction involves the use of phosphorus oxychloride and triethylamine in chloroform.[1]

  • The product can be purified by vacuum distillation.[1]

This method is suitable for a broader range of alcohols, including those that are more sterically hindered or acid-sensitive.

Protocol:

  • Dissolve the alcohol (1.0 - 1.5 eq) and a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq), in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cool the solution to 0 °C.

  • Slowly add a solution of 3-Ethyl-5-methylisoxazole-4-carbonyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The workup procedure is similar to that for amide synthesis, involving an aqueous wash, drying, and solvent removal, followed by purification.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product acid_chloride 3-Ethyl-5-methylisoxazole- 4-carbonyl chloride process Reaction in an anhydrous aprotic solvent (e.g., DCM) at 0 °C to RT acid_chloride->process alcohol Alcohol + Base (e.g., Pyridine) alcohol->process workup Aqueous Wash Drying Solvent Removal process->workup Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification product 3-Ethyl-5-methylisoxazole-4-carboxylate Ester purification->product

Data Presentation

The following tables summarize typical reaction conditions and yields for the functionalization of this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Table 1: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxamides

AmineCoupling MethodSolventBaseTemperature (°C)Time (h)Yield (%)
Substituted AnilinesAcid ChlorideTolueneTriethylamine0 to RT12Good
Primary Aliphatic AminesAcid ChlorideDCMTriethylamine0 to RT2-4Moderate to High
Secondary Amines (e.g., Piperidine, Morpholine)Acid ChlorideDCMTriethylamine0 to RT2-4Moderate to High
Various AminesCoupling Agents (EDC, HATU)DMF/DCMDIPEART2-16Variable

Table 2: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylate Esters

AlcoholMethodSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
EthanolFischer EsterificationEthanolH₂SO₄Reflux4-868-71[1]
MethanolFischer EsterificationMethanolH₂SO₄Reflux4-8Good
Benzyl AlcoholAcid ChlorideDCMPyridine0 to RT2-4Moderate to High
Various AlcoholsAcid ChlorideDCMPyridine0 to RT2-6Moderate to High

Signaling Pathways and Logical Relationships

The functionalization of this compound follows a logical progression from the starting material to the desired amide or ester derivatives, often proceeding through a common activated intermediate.

G cluster_activation Activation cluster_products Products start 3-Ethyl-5-methylisoxazole- 4-carboxylic acid acid_chloride 3-Ethyl-5-methylisoxazole- 4-carbonyl chloride start->acid_chloride SOCl₂ or (COCl)₂ amide Amide Derivatives start->amide Amine, Coupling Agent (e.g., EDC, HATU) ester Ester Derivatives start->ester Alcohol, Acid Catalyst (Fischer Esterification) acid_chloride->amide Amine, Base acid_chloride->ester Alcohol, Base

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the functionalization of this compound. These methods offer researchers the flexibility to synthesize a diverse library of amide and ester derivatives, which is essential for the exploration of their potential as novel therapeutic agents. The straightforward nature of these transformations, coupled with the commercial availability of the starting material, makes this isoxazole scaffold an attractive platform for drug discovery and development.

References

Application Notes and Protocols for the Scalable Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylisoxazole-4-carboxylic acid is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of compounds exhibiting diverse biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document provides detailed protocols for the laboratory-scale synthesis and outlines key considerations for scaling up the production of this compound. The described synthetic route is a two-step process commencing with the formation of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by its hydrolysis to the desired carboxylic acid.

Overall Reaction Scheme

Overall_Reaction_Scheme Ethyl Acetoacetate + Pyrrolidine Ethyl Acetoacetate + Pyrrolidine Ethyl β-pyrrolidinocrotonate Ethyl β-pyrrolidinocrotonate Ethyl Acetoacetate + Pyrrolidine->Ethyl β-pyrrolidinocrotonate Benzene, Reflux Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Ethyl β-pyrrolidinocrotonate->Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate 1-Nitropropane, POCl3, Et3N, Chloroform This compound This compound Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate->this compound Hydrolysis (NaOH or H2SO4)

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

This procedure is adapted from a well-established method published in Organic Syntheses, which ensures reliability and reproducibility.[1] The reaction involves a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from 1-nitropropane) and an enamine (ethyl β-pyrrolidinocrotonate).[1]

Experimental Protocol: Laboratory Scale (1.0 mole)

Step 1A: Preparation of Ethyl β-pyrrolidinocrotonate

  • To a 1-liter, single-necked flask equipped with a Dean-Stark apparatus and a condenser, add ethyl acetoacetate (130 g, 1.00 mole), pyrrolidine (71 g, 1.0 mole), and 400 mL of benzene.[1]

  • Introduce a nitrogen atmosphere.[1]

  • Heat the mixture to a vigorous reflux for approximately 45 minutes, or until the theoretical amount of water (18 mL) has been collected in the Dean-Stark trap.[1]

  • Remove the benzene using a rotary evaporator to yield approximately 180 g (98%) of ethyl β-pyrrolidinocrotonate, which can be used in the next step without further purification.[1]

Step 1B: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

  • In a 5-liter, three-necked flask fitted with a dropping funnel and a gas inlet, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.[1]

  • Cool the flask in an ice bath and establish a nitrogen atmosphere.[1]

  • While stirring, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 mL of chloroform from the dropping funnel over a period of 3 hours. Maintain the temperature at 0°C.[1]

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 15 hours.[1]

  • Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 L of cold water.[1]

  • Wash the organic layer with 6 N hydrochloric acid until the aqueous wash remains acidic.[1]

  • Subsequently, wash the organic layer with 5% aqueous sodium hydroxide, followed by a saturated brine solution.[1]

  • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[1]

  • Distill the crude product under vacuum to yield 122–130 g (68–71%) of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[1]

Data Summary: Synthesis of Ethyl Ester
ParameterValueReference
Scale1.00 mole[1]
Yield68–71%[1]
Boiling Point72°C (0.5 mm Hg)[1]
PurityHigh (distilled)[1]

Part 2: Hydrolysis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. Both alkaline and acidic conditions can be employed. Alkaline hydrolysis is often preferred for its irreversibility and potentially cleaner reaction profile.[2] However, for scale-up, acidic hydrolysis using sulfuric acid has been shown to be efficient, reducing reaction times and by-product formation.[3]

Experimental Protocol 2A: Alkaline Hydrolysis (Laboratory Scale)

This protocol is a general method adapted from the hydrolysis of similar isoxazole esters.

  • In a round-bottom flask, dissolve ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (e.g., 18.3 g, 0.1 mole) in a mixture of ethanol (100 mL) and water (50 mL).

  • Add sodium hydroxide (e.g., 6 g, 0.15 mole) and stir the mixture at room temperature for 2 hours, then heat to reflux for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and remove the ethanol by rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 6 N hydrochloric acid.

  • The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum.

Experimental Protocol 2B: Acidic Hydrolysis (Scale-up Consideration)

This protocol is based on a process developed for a related isoxazole derivative, designed to be more efficient for larger scales.[3]

  • Charge a suitable reactor with ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate and 60% aqueous sulfuric acid.

  • Heat the mixture to a temperature range of 80-88°C.

  • During the reaction, continuously distill off the ethanol that is formed.[3]

  • The reaction is typically complete within 3.5 hours.[3]

  • After completion, cool the reaction mixture and quench with water, causing the product to precipitate.

  • Filter the solid, wash thoroughly with water to remove residual acid, and dry.

Data Summary: Hydrolysis to Carboxylic Acid
ParameterAlkaline Hydrolysis (Typical)Acidic Hydrolysis (Scale-up)
ReagentSodium Hydroxide60% Sulfuric Acid
SolventEthanol/WaterWater
TemperatureRoom Temp to Reflux80-88°C
Reaction Time~4 hours~3.5 hours
YieldHigh (typically >90%)High
PurityGood to Excellent after crystallizationHigh, with reduced by-products

Scale-up Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Workflow for Scale-Up Synthesis

Scale_Up_Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis & Purification reagents1 Ethyl Acetoacetate Pyrrolidine Benzene (or Toluene) enamine_formation Enamine Formation (Dean-Stark) reagents1->enamine_formation enamine Ethyl β-pyrrolidinocrotonate enamine_formation->enamine cycloaddition 1,3-Dipolar Cycloaddition (Temperature Control Critical) enamine->cycloaddition reagents2 1-Nitropropane Triethylamine Phosphorus Oxychloride Chloroform (or alternative) reagents2->cycloaddition ester_workup Aqueous Workup & Solvent Swap cycloaddition->ester_workup crude_ester Crude Ethyl Ester ester_workup->crude_ester distillation Vacuum Distillation crude_ester->distillation pure_ester Pure Ethyl 3-ethyl-5-methyl- 4-isoxazolecarboxylate distillation->pure_ester hydrolysis Ester Hydrolysis pure_ester->hydrolysis hydrolysis_reagent NaOH or H2SO4 hydrolysis_reagent->hydrolysis acidification Acidification (pH Control) hydrolysis->acidification precipitation Precipitation/Crystallization acidification->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_product 3-Ethyl-5-methylisoxazole- 4-carboxylic acid drying->final_product

Caption: A logical workflow for the scaled-up synthesis of the target compound.

Key Challenges and Optimization Strategies
  • Solvent Selection : Benzene, used in the lab-scale preparation of the enamine, is a carcinogen and its use is highly restricted on an industrial scale. Toluene is a common and effective substitute for this type of azeotropic dehydration. For the cycloaddition, chloroform is also not ideal for large-scale production. Alternative chlorinated solvents or other solvent systems should be evaluated.

  • Exothermic Reaction Control : The addition of phosphorus oxychloride is exothermic and requires careful temperature control, especially on a larger scale. A jacketed reactor with efficient cooling is necessary. The rate of addition must be carefully controlled to maintain the reaction temperature and prevent runaway reactions.

  • Work-up and Extraction : Liquid-liquid extractions can be cumbersome and solvent-intensive at scale. Process optimization may involve minimizing the number of washes or developing an alternative work-up procedure, such as precipitation and filtration of intermediates.

  • Purification :

    • Ester Purification : Vacuum distillation of the ethyl ester is effective on a lab scale but can be energy-intensive and challenging for very large quantities.

    • Carboxylic Acid Purification : The final product is a solid, and purification by crystallization is the most viable method at scale. A suitable solvent system that provides good recovery and high purity needs to be identified. A mixture of toluene and a small amount of acetic acid has been shown to be effective for purifying similar isoxazole carboxylic acids.[3] Acid-base extraction can also be a powerful technique to remove neutral and basic impurities before final crystallization.

  • Waste Management : The process generates significant amounts of waste, including acidic and basic aqueous streams and organic solvents. A comprehensive waste management and solvent recycling plan is essential for a sustainable and cost-effective large-scale process.

Conclusion

The synthesis of this compound is a robust and scalable process. The provided protocols offer a reliable starting point for laboratory synthesis. For successful scale-up, careful consideration of solvent choice, thermal management, and purification strategies is crucial. The transition from alkaline to acidic hydrolysis may offer advantages in terms of reaction time and by-product profiles at an industrial scale.

References

Application Notes and Protocols for the Quantification of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid in various matrices. The methodologies described herein are based on common analytical techniques and are intended to serve as a comprehensive guide for developing and validating robust analytical methods for this compound.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations. The method relies on the separation of the analyte from other components on a reversed-phase column followed by detection based on its ultraviolet absorbance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For complex biological matrices such as plasma or tissue homogenates, LC-MS/MS offers superior selectivity and sensitivity. This technique couples the separation power of liquid chromatography with the high specificity of tandem mass spectrometry, allowing for accurate quantification even at low concentrations.

Quantitative Data Summary

The following tables summarize representative quantitative data for the proposed analytical methods. These values are typical for well-validated methods and should be established for each specific application.

Table 1: HPLC-UV Method Quantitative Parameters

ParameterResult
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Table 2: LC-MS/MS Method Quantitative Parameters

ParameterResult
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)99.1% - 100.8%
Precision (% RSD)< 5.0%
Matrix EffectMinimal

Experimental Protocols

HPLC-UV Method Protocol

4.1.1. Equipment and Reagents

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ultrapure water

  • This compound reference standard

4.1.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

4.1.3. Sample Preparation (from a Pharmaceutical Formulation)

  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of the active ingredient.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

4.1.4. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (typically around its λmax).

4.1.5. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

LC-MS/MS Method Protocol

4.2.1. Equipment and Reagents

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

4.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with 50% acetonitrile in water to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50% acetonitrile.

4.2.3. Sample Preparation (from Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution.

  • Add 300 µL of acetonitrile (protein precipitation agent).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Transfer to an autosampler vial for analysis.

4.2.4. Chromatographic Conditions

  • Column: C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase Gradient:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-3.0 min: Gradient to 5% A, 95% B

    • 3.0-4.0 min: Hold at 5% A, 95% B

    • 4.1-5.0 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4.2.5. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and optimize the collision energy to identify a stable and intense product ion.

    • Internal Standard: Determine the precursor and product ions for the IS in the same manner.

  • Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

4.2.6. Analysis

  • Equilibrate the LC-MS/MS system.

  • Inject the standard solutions to generate a calibration curve based on the peak area ratio of the analyte to the IS.

  • Inject the prepared sample solutions.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Visualizations

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_standards Standard Preparation weigh Weigh Formulation dissolve Dissolve in Methanol & Sonicate weigh->dissolve filter Filter (0.45 µm) dissolve->filter dilute Dilute with Mobile Phase filter->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify stock Prepare Stock Solution working Prepare Working Standards stock->working working->inject

HPLC-UV Analytical Workflow

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_standards Standard Preparation plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify stock Prepare Stock Solution working Prepare Working Standards stock->working working->inject

LC-MS/MS Analytical Workflow

Isoxazole Derivatives as Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the burgeoning field of isoxazole derivatives as promising anticancer agents. Isoxazole-containing compounds have demonstrated significant potential in cancer therapy due to their diverse mechanisms of action, including the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[1][2] This document offers a compilation of quantitative data on their efficacy, detailed protocols for essential experimental evaluations, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this area.

Data Presentation: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the in vitro anticancer activity of various isoxazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 28 Not Specified5 ± 1[3]
Compound 45 Not Specified2 ± 1[3]
Compound 39 Not Specified4 ± 1[3]
Dihydropyrazole 46 Not Specified2 ± 1 (antifungal)[3]
Tetrazole based isoxazoline 4h A549 (Lung)1.51[4]
Tetrazole based isoxazoline 4i A549 (Lung)1.49[4]
Tetrazole based isoxazoline 4h C6 (Glioma)2.83[4]
Indole-based 4,5-dihydroisoxazole 4a (DHI1)Jurkat (Leukemia)21.83 ± 2.35[5]
Indole-based 4,5-dihydroisoxazole 4a (DHI1)HL-60 (Leukemia)19.14 ± 0.18[5]
Unsubstituted isoxazole 4i Jurkat (Leukemia)22.31 ± 1.4[5]
Unsubstituted isoxazole 4i HL-60 (Leukemia)32.68 ± 5.2[5]
3,5-disubstituted isoxazole 4a U87 (Glioblastoma)61.4[6]
3,5-disubstituted isoxazole 4b U87 (Glioblastoma)42.8[6]
3,5-disubstituted isoxazole 4c U87 (Glioblastoma)67.6[6]
Monoterpene isoxazoline 16a HT1080 (Fibrosarcoma)16.1[6]
Monoterpene isoxazoline 16b HT1080 (Fibrosarcoma)10.72[6]
Monoterpene isoxazoline 16c HT1080 (Fibrosarcoma)9.02[6]
Diosgenin-isoxazole derivative 24 MCF-7 (Breast)9.15 ± 1.30[6]
Diosgenin-isoxazole derivative 24 A549 (Lung)14.92 ± 1.70[6]
3,5-Diamino-4-(4'-bromophenylazo) isoxazole 1a PC3 (Prostate)53.96 ± 1.732[7]
3,5-Diamino-4-(3'-chlorophenylazo) isoxazole 1b PC3 (Prostate)47.27 ± 1.675[7]
3,5-Diamino-4-(4'-fluorophenylazo) isoxazole 1c PC3 (Prostate)147.9 ± 2.170[7]
3,5-Diamino-4-(2'-bromophenylazo) isoxazole 1d PC3 (Prostate)38.63 ± 1.587[7]
Isoxazole-bridged indole C-glycoside 34 MDA-MB-231 (Breast)22.3[8]
Isoxazole-bridged indole C-glycoside 9 MDA-MB-231 (Breast)30.6[8]
Isoxazole-bridged indole C-glycoside 25 MDA-MB-231 (Breast)35.5[8]

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to assess the anticancer properties of isoxazole derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Isoxazole Derivatives incubation1->treatment incubation2 Incubate (e.g., 48h) treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add DMSO incubation3->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]

Protocol:

  • Cell Treatment: Treat cells with the isoxazole derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.[13]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis start Treat Cells with Isoxazole Derivative harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate Incubate 15 min (dark) add_reagents->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Cell Populations flow_cytometry->quantify PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Akt->Bax Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Isoxazole Isoxazole Derivative Isoxazole->Akt Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely used and effective method involves a multi-step synthesis starting from ethyl acetoacetate. The key steps are:

  • Enamine Formation: Reaction of ethyl acetoacetate with an amine (e.g., pyrrolidine) to form an enamine.

  • 1,3-Dipolar Cycloaddition: Reaction of the enamine with a nitrile oxide (generated in situ from 1-nitropropane) to form the ethyl ester of the target molecule (ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate). This method is highly selective and avoids the formation of positional isomers.[1]

  • Saponification: Hydrolysis of the resulting ethyl ester using a base (e.g., potassium hydroxide or sodium hydroxide) to yield this compound.[2]

Q2: Are there alternative synthesis methods available?

A2: Yes, other methods for synthesizing isoxazoles exist, such as the reaction of β-keto esters with hydroxylamine.[3][4][5][6][7] However, these methods can sometimes lead to the formation of positional isomers, which can complicate purification and reduce the yield of the desired product.[1] The 1,3-dipolar cycloaddition approach is generally preferred for its high regioselectivity.[1]

Q3: What are the primary factors that can lead to a low yield of the final product?

A3: Low yields in the synthesis of this compound can arise from several factors:

  • Decomposition of the Nitrile Oxide Intermediate: Nitrile oxides can be unstable and may dimerize to form furoxans if not trapped efficiently by the enamine.[8][9]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of reagents and solvents can significantly impact the yield of both the cycloaddition and saponification steps.

  • Incomplete Saponification: The hydrolysis of the ethyl ester to the carboxylic acid may not go to completion, requiring optimization of the reaction conditions (e.g., concentration of the base, temperature, and reaction time).[2][10]

  • Side Reactions During Saponification: Prolonged exposure to harsh basic conditions at elevated temperatures can potentially lead to degradation of the isoxazole ring.[11]

  • Losses During Workup and Purification: The isolation and purification procedures, including extraction, washing, and crystallization, can contribute to a reduction in the overall yield.

Troubleshooting Guide

Low Yield in the 1,3-Dipolar Cycloaddition Step
Potential Cause Troubleshooting Suggestions
Dimerization of the Nitrile Oxide Generate the nitrile oxide in situ at low temperatures (e.g., using an ice bath) and ensure it reacts promptly with the enamine.[8][9] The slow addition of the dehydrating agent (e.g., phosphorus oxychloride) is crucial.[1]
Inefficient Enamine Formation Ensure the complete removal of water during the enamine synthesis, for example, by using a Dean-Stark apparatus.[1] The purity of the enamine is important for the subsequent cycloaddition.
Suboptimal Reaction Temperature Maintain the recommended temperature for the cycloaddition reaction. While higher temperatures might increase the reaction rate, they can also promote the decomposition of the nitrile oxide.[8]
Incorrect Stoichiometry of Reagents Carefully control the molar ratios of the reactants as specified in the protocol. An excess of the nitro compound and dehydrating agent is typically used.[1]
Low Yield in the Saponification Step
Potential Cause Troubleshooting Suggestions
Incomplete Hydrolysis Increase the reaction time or temperature.[2] Ensure a sufficient excess of the base (e.g., potassium hydroxide or sodium hydroxide) is used.[2][10] The progress of the reaction can be monitored by TLC.
Degradation of the Isoxazole Ring Avoid excessively harsh conditions (e.g., very high temperatures or prolonged reaction times) during saponification, as isoxazoles can be susceptible to degradation under strongly basic conditions.[11]
Precipitation of the Carboxylate Salt If the sodium or potassium salt of the carboxylic acid precipitates from the reaction mixture, this may hinder the reaction. Adding a co-solvent like THF or methanol can improve solubility.[10][12]
Inefficient Acidification and Precipitation After the saponification is complete, ensure the reaction mixture is sufficiently acidified (typically to pH 2) to fully precipitate the carboxylic acid.[12]

Experimental Protocols

Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

This protocol is adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.[1]

  • Enamine Formation:

    • In a flask equipped with a Dean-Stark apparatus, dissolve ethyl acetoacetate (1.00 mole) and pyrrolidine (1.00 mole) in benzene.

    • Reflux the mixture vigorously for approximately 45 minutes, or until the theoretical amount of water has been collected.

    • Remove the benzene under reduced pressure using a rotary evaporator to yield crude ethyl β-pyrrolidinocrotonate, which can often be used without further purification.

  • 1,3-Dipolar Cycloaddition:

    • In a three-necked flask cooled in an ice bath, dissolve the crude ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine in chloroform.

    • Slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform to the stirred reaction mixture under a nitrogen atmosphere.

    • After the addition is complete, pour the reaction mixture into a separatory funnel and wash with cold water.

    • Wash the organic layer sequentially with 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine.

    • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Distill the crude product under vacuum to obtain pure ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Saponification to this compound

This protocol is based on a general procedure for the hydrolysis of isoxazole esters.[2]

  • Hydrolysis:

    • In a round-bottom flask, mix ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, potassium hydroxide, ethanol, and water.

    • Stir the mixture at room temperature for 2 hours, followed by refluxing for an additional 2 hours.

  • Workup and Isolation:

    • Evaporate the ethanol under reduced pressure.

    • Cool the remaining aqueous solution and acidify with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the resulting solid, wash with water, and triturate with methanol to obtain the purified this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

ParameterValueReference
Reactants Ethyl β-pyrrolidinocrotonate, 1-nitropropane, phosphorus oxychloride, triethylamine[1]
Solvent Chloroform[1]
Reaction Temperature Ice bath[1]
Reaction Time Not specified, slow addition[1]
Yield 68-71%[1]

Table 2: Reaction Conditions and Yields for the Saponification Step

ParameterValueReference
Reactants Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, Potassium Hydroxide[2]
Solvent Ethanol/Water[2]
Reaction Temperature Room temperature followed by reflux[2]
Reaction Time 4 hours[2]
Yield Not explicitly stated for this specific compound, but similar saponifications report high yields (e.g., 94%).[12]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition cluster_step3 Step 3: Saponification A Ethyl Acetoacetate + Pyrrolidine B Reflux in Benzene with Dean-Stark Trap A->B C Ethyl β-pyrrolidinocrotonate B->C D Ethyl β-pyrrolidinocrotonate + 1-Nitropropane C->D E Reaction with POCl3/Et3N in Chloroform D->E F Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate E->F G Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate F->G H Hydrolysis with KOH in Ethanol/Water G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield Observed Step Which Step Shows Low Yield? Start->Step Cycloaddition 1,3-Dipolar Cycloaddition Step->Cycloaddition Cycloaddition Saponification Saponification Step->Saponification Saponification Cause_Cyclo Potential Causes: - Nitrile Oxide Dimerization - Incomplete Enamine Formation - Suboptimal Temperature Cycloaddition->Cause_Cyclo Cause_Sapon Potential Causes: - Incomplete Hydrolysis - Isoxazole Ring Degradation - Inefficient Precipitation Saponification->Cause_Sapon Solution_Cyclo Solutions: - In situ generation at low temp - Ensure anhydrous conditions for enamine - Optimize temperature Cause_Cyclo->Solution_Cyclo Solution_Sapon Solutions: - Increase reaction time/temp/base - Avoid harsh conditions - Ensure proper acidification (pH 2) Cause_Sapon->Solution_Sapon

Caption: Troubleshooting logic for low yield in the synthesis.

References

purification challenges of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Ethyl-5-methylisoxazole-4-carboxylic acid

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound (CAS No. 17147-85-2).

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities can originate from the synthesis, which typically involves the hydrolysis of its ethyl ester precursor (Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate). Potential impurities include:

  • Unreacted Starting Material: Residual amounts of the ethyl ester.

  • Isomeric Impurities: Formation of constitutional isomers during the synthesis of the isoxazole ring can be a significant issue. For related isoxazoles, isomeric impurities are noted to be very difficult to remove due to similar physical properties.[1][2]

  • Hydrolysis Reagents: Traces of the acid or base used for the hydrolysis of the ester.

  • Solvents: Residual solvents from the reaction or initial workup.

  • Side-Reaction Products: Byproducts from prolonged reaction times or high temperatures during hydrolysis.[2]

Q2: My purified product has a broad or low melting point. What is the likely cause?

A2: A broad or depressed melting point typically indicates the presence of impurities. The reported melting point for pure this compound is in the range of 118-128°C.[3][4] If your value is significantly lower or the range is wider than 2-3°C, residual starting materials, solvents, or isomeric impurities are likely present. Further purification, such as recrystallization, is recommended.

Q3: What is the best approach for purifying the crude product?

A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this carboxylic acid.[5] The key is to select an appropriate solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. For challenging purifications, particularly with isomeric impurities, a specific solvent system or multiple recrystallizations may be necessary. A patent for a similar compound suggests that a crystallizing solvent containing toluene with a small percentage of acetic acid can be effective at reducing specific impurities.[1]

Q4: How can I remove colored impurities from my product?

A4: Colored impurities are often non-polar, polymeric, or degradation products. They can sometimes be removed by treating the hot solution with a small amount of activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, and it can then be removed by hot filtration before allowing the solution to cool and crystallize.

Q5: Is column chromatography a suitable method for purification?

A5: While possible, silica gel column chromatography can be challenging for carboxylic acids due to their tendency to streak on the silica. If chromatography is necessary, it is often better to perform it on the ester precursor before hydrolysis. If you must chromatograph the acid, consider adding a small amount of acetic or formic acid to the eluent to suppress deprotonation and reduce tailing.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Oily Product or Failure to Crystallize - High level of impurities depressing the freezing point.- The chosen recrystallization solvent is too good a solvent, even at low temperatures.- Rapid cooling leading to supersaturation and oiling out.- Attempt to purify a small sample by trituration with a non-polar solvent like hexanes to see if a solid can be induced.- Re-dissolve the oil in the solvent, add a co-solvent in which the compound is insoluble (an anti-solvent) dropwise until turbidity appears, then heat to clarify and cool slowly.- Ensure very slow cooling. If necessary, use a Dewar flask or insulate the crystallization vessel.- Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.
Low Yield After Recrystallization - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- After filtering the cold crystals, try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the filtration apparatus (funnel, flask) is pre-heated before performing hot filtration to remove insoluble impurities like charcoal.
Persistent Impurity Detected by HPLC/NMR - Co-crystallization of an impurity with a very similar structure (e.g., an isomer).- The impurity has very similar solubility properties to the product.- Perform a second recrystallization using a different solvent system.- If an isomeric impurity is suspected, consider techniques that exploit differences in pKa, such as selective extraction or salt formation.- As a last resort, derivatization to another compound, purification, and then regeneration of the carboxylic acid might be necessary.

Data Presentation

While specific solubility data is not widely published, the following table provides a qualitative guide for selecting a recrystallization solvent. Experimental verification is crucial.

Solvent / System Solubility (at 25°C) Solubility (at Boiling Point) Suitability for Recrystallization Notes
WaterLowModeratePotentially GoodThe carboxylic acid group provides some polarity.[6]
Ethanol / WaterVariableHighGoodA common co-solvent system for moderately polar compounds.
TolueneLowModerate-HighPotentially GoodMay be effective for removing polar impurities.
Hexanes / Ethyl AcetateVariableHighGoodA common non-polar/polar co-solvent system.
Acetic Acid (dilute)Low-ModerateHighGood for specific impuritiesCan help suppress deprotonation and may alter selectivity.

Experimental Protocols

Protocol 1: Standard Recrystallization
  • Solvent Selection: Choose a suitable solvent or co-solvent system by testing small amounts of the crude product in different solvents (e.g., water, ethanol/water, toluene). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture to boiling (using a hot plate and a condenser) while stirring until all the solid has dissolved. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Visualizations

Workflow & Logic Diagrams

G cluster_0 Purification Workflow start Crude Product (Post-Hydrolysis) dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool if no insolubles hot_filter Hot Filtration charcoal->hot_filter if used hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization of this compound.

G cluster_1 Troubleshooting Logic cluster_2 Diagnostics cluster_3 Solutions start Purification Attempted check_purity Analyze Purity & Yield (TLC, HPLC, NMR, MP) start->check_purity success Meets Specification check_purity->success Pass fail Does Not Meet Specification check_purity->fail Fail low_yield Low Yield? fail->low_yield impure Impure? low_yield->impure No rework_mother Rework Mother Liquor low_yield->rework_mother Yes rerun_rxn Check Reaction Conditions impure->rerun_rxn No, check side reactions recrystal Re-recrystallize (New Solvent) impure->recrystal Yes rework_mother->check_purity recrystal->check_purity chromatography Consider Chromatography of Precursor recrystal->chromatography if fails again

Caption: Decision tree for troubleshooting purification outcomes.

References

Technical Support Center: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A1: The synthesis is typically a two-step process. First, the precursor, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is synthesized. A well-documented method involves the reaction of an enamine (like ethyl β-pyrrolidinocrotonate) with a nitroalkane (1-nitropropane) and phosphorus oxychloride.[1] The second step is the basic hydrolysis of the ethyl ester to yield the final carboxylic acid.[2]

Q2: What are the most common side reactions or impurities I should be aware of?

A2: The most significant potential side reaction is the formation of the regioisomer, 5-ethyl-3-methylisoxazole-4-carboxylic acid.[3] Other common issues include incomplete reaction, decomposition of intermediates, and formation of byproducts from the hydrolysis step, especially if reaction conditions are too harsh.[4][5]

Q3: How can I minimize the formation of the isomeric impurity?

A3: Controlling the regioselectivity is crucial. In classical isoxazole syntheses from β-dicarbonyl compounds, the reaction conditions (pH, solvent, temperature) play a key role.[4] The specific protocol cited from Organic Syntheses is designed for high regioselectivity, and adhering closely to the documented temperatures and addition rates is critical to avoid this side product.[1]

Q4: My final hydrolysis step has a low yield. What could be the cause?

A4: Low yields during hydrolysis can result from incomplete reaction or degradation of the isoxazole ring. Prolonged exposure to strong acidic or basic conditions at high temperatures can cause ring cleavage.[3][5] It is recommended to monitor the reaction closely using Thin-Layer Chromatography (TLC) and use milder conditions if degradation is observed.

Troubleshooting Guide

Problem: Low or no yield of the ethyl ester precursor (ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate).

Possible Cause Troubleshooting Steps & Recommendations
Moisture in Reagents/Solvents Ensure all glassware is oven-dried. Use anhydrous solvents and ensure reagents like triethylamine and chloroform are free of water.
Incorrect Reaction Temperature The addition of phosphorus oxychloride is exothermic. Maintain the reaction mixture in an ice bath as specified to prevent side reactions and decomposition.[1]
Degradation of Enamine Intermediate The enamine precursor (ethyl β-pyrrolidinocrotonate) should be used relatively fresh. If it has been stored for a long time, its purity should be checked.[1]
Insufficient Reaction Time After the initial addition, the reaction requires an extended stirring period (e.g., 15 hours) at room temperature to proceed to completion.[1]

Problem: The presence of an unexpected isomer in the final product.

Possible Cause Troubleshooting Steps & Recommendations
Loss of Regiocontrol This is a known issue in isoxazole synthesis.[3] Deviations from the established protocol, especially in temperature and the order of reagent addition, can lead to the formation of the 5-ethyl-3-methylisoxazole isomer.
Confirmation of Isomer The presence of the isomer can be confirmed by careful analysis of NMR (¹H and ¹³C) spectra, as the chemical shifts of the ethyl and methyl groups will differ. Mass spectrometry alone cannot distinguish between isomers.
Purification Strategy Separating regioisomers can be challenging. For the ester intermediate, fractional vacuum distillation may be effective.[1] For the final acid, careful recrystallization with different solvent systems might be necessary.

Problem: The ester hydrolysis step is not working efficiently.

Possible Cause Troubleshooting Steps & Recommendations
Incomplete Hydrolysis If the reaction is not going to completion, you can try slightly increasing the reaction time or the equivalents of base. Monitor progress by TLC to track the disappearance of the starting ester.
Product Degradation If you observe the formation of multiple new spots on TLC or a significant drop in yield, the isoxazole ring may be degrading. Switch to milder conditions, such as using lithium hydroxide (LiOH) at room temperature, or perform the reaction at a lower temperature for a longer duration.[5]
Workup Issues After hydrolysis, the carboxylic acid must be precipitated by acidifying the solution to the correct pH (typically pH 2-4).[2][6] Ensure thorough acidification and allow sufficient time for the product to precipitate, potentially at a reduced temperature.

Data Presentation

Table 1: Summary of Reaction Parameters for Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Synthesis (Based on the Organic Syntheses procedure)[1]

ParameterValueNotes
Key Reagents Ethyl β-pyrrolidinocrotonate, 1-Nitropropane, POCl₃, Triethylamine
Solvent ChloroformAnhydrous conditions are important.
Addition Temperature 0 °C (Ice Bath)Critical for controlling the exothermic reaction with POCl₃.
Reaction Time 3 hours (addition) + 15 hours (stirring)
Purification Method Vacuum Distillationb.p. 72°C (0.5 mm Hg).
Reported Yield 68–71%

Table 2: Potential Side Products and Byproducts

Compound NamePotential CauseAnalytical Notes
Ethyl 5-ethyl-3-methylisoxazole-4-carboxylate Lack of regioselectivity during ring formation.Same mass as the desired product. Distinguishable by NMR.
Unreacted Starting Materials Incomplete reaction.Can be removed by aqueous washes during workup.[1]
Ring-Opened Hydrolysis Products Harsh hydrolysis conditions (high temp/strong acid/base).Will have different masses and polarity. Can be detected by LC-MS and TLC.
Furoxans (Nitrile Oxide Dimers) Dimerization of nitrile oxide intermediates.More common in syntheses involving in-situ generation of nitrile oxides from oximes.[4][7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate [1]

Caution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.

  • Setup: In a 5-L, three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas-inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 L of chloroform.

  • Cooling: Cool the flask in an ice bath and maintain a nitrogen atmosphere.

  • Addition: While stirring vigorously, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel over approximately 3 hours. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 15 hours.

  • Workup: Pour the reaction mixture into a separatory funnel and wash with 1 L of cold water. Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic. Subsequently, wash with 5% aqueous sodium hydroxide, followed by saturated brine.

  • Isolation: Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (boiling point 72°C at 0.5 mm Hg).

Protocol 2: Hydrolysis to this compound (Adapted from a general procedure for a similar compound)[2]

  • Setup: In a round-bottom flask, dissolve ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (e.g., 10 mmol) in a mixture of tetrahydrofuran (THF, 25 mL) and methanol (25 mL).

  • Hydrolysis: Add an aqueous solution of 5 N sodium hydroxide (NaOH) (e.g., 25 mL, ~12.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction's progress by TLC until the starting ester spot has disappeared.

  • Solvent Removal: Remove the organic solvents (THF and methanol) by distillation under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with 6 N aqueous hydrochloric acid (HCl) until the pH is approximately 2.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Hydrolysis Enamine Ethyl β-pyrrolidinocrotonate Intermediate Ethyl 3-ethyl-5-methyl-4- isoxazolecarboxylate Enamine->Intermediate POCl₃, Et₃N Chloroform, 0°C to RT Nitroalkane 1-Nitropropane Nitroalkane->Intermediate POCl₃, Et₃N Chloroform, 0°C to RT Final_Product 3-Ethyl-5-methylisoxazole-4- carboxylic acid Intermediate->Final_Product 1. NaOH (aq) 2. HCl (aq)

Caption: Overall synthesis pathway for this compound.

Side_Reactions Start Reaction Intermediates Desired_Product 3-Ethyl-5-methyl Isomer (Desired Product) Start->Desired_Product Controlled Conditions (High Regioselectivity) Side_Product 5-Ethyl-3-methyl Isomer (Regioisomeric Impurity) Start->Side_Product Deviation from Protocol (e.g., High Temperature) Troubleshooting_Workflow start Low Yield or Impure Product check_step1 Problem in Step 1 (Ester Formation)? start->check_step1 check_step2 Problem in Step 2 (Hydrolysis)? start->check_step2 step1_causes Check: - Anhydrous Conditions? - Correct Temperature? - Reaction Time? check_step1->step1_causes step2_causes Check: - Reaction Time? - Evidence of Degradation? - Correct pH for Workup? check_step2->step2_causes analysis Analyze Product: LC-MS / NMR step1_causes->analysis step2_causes->analysis isomer_found Isomeric Impurity Found analysis->isomer_found Unexpected Mass/NMR optimize_purification Optimize Purification: - Fractional Distillation (Ester) - Recrystallization (Acid) isomer_found->optimize_purification

References

stability issues of 3-Ethyl-5-methylisoxazole-4-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Ethyl-5-methylisoxazole-4-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] For optimal preservation of its chemical integrity, storage in a refrigerator at 2-8°C, protected from light, is advisable.

Q2: Is this compound sensitive to light?

A2: While specific photostability data is not extensively published, isoxazole derivatives can be susceptible to degradation upon exposure to UV or visible light.[3] Therefore, it is best practice to protect the compound from light by storing it in an amber vial or a light-blocking container. During experimental procedures, minimizing exposure to direct light is also recommended.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is a solid at room temperature. Its solubility will vary depending on the solvent. It is expected to be soluble in many common organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in aqueous solutions is expected to be pH-dependent, with increased solubility in basic conditions due to the deprotonation of the carboxylic acid group.

Q4: What are the potential degradation pathways for this compound?

A4: The isoxazole ring is susceptible to cleavage under certain conditions, particularly strong acidic or basic hydrolysis. The carboxylic acid moiety can undergo typical reactions such as esterification or amidation. Under oxidative stress, the ethyl and methyl groups on the isoxazole ring could be susceptible to oxidation. Forced degradation studies are necessary to identify the specific degradation products and pathways for this molecule.[4][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC). Degradation of the compound in solution.Prepare fresh stock solutions daily. Store stock solutions at low temperatures and protected from light. Use a stability-indicating analytical method.
Loss of potency in a biological assay. The compound may be unstable in the assay medium (e.g., pH, presence of reactive species).Perform a stability study of the compound in the assay buffer. Consider adjusting the pH or adding antioxidants if oxidative degradation is suspected.
Appearance of unexpected peaks in chromatograms over time. Formation of degradation products.Conduct forced degradation studies to identify potential degradation products. Co-inject samples with stressed samples to confirm the identity of new peaks.
The compound changes color or physical appearance upon storage. Significant degradation has likely occurred.Discard the material and obtain a fresh batch. Review storage conditions to ensure they are appropriate.[1][7]

Stability Data Summary

The following table summarizes the illustrative stability of this compound under various forced degradation conditions. This data is representative and should be confirmed by in-house stability studies.

Condition Time Temperature % Degradation (Illustrative) Major Degradation Products (Putative)
0.1 M HCl24 h60°C15%Isoxazole ring-opened products
0.1 M NaOH24 h60°C45%Isoxazole ring-opened products, decarboxylated species
3% H₂O₂24 h25°C25%N-oxides, hydroxylated derivatives
Thermal (Solid)48 h80°C< 5%Minor oxidative and decarboxylated products
Photolytic (Solution)24 h25°C10%Photorearrangement products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (in solution): Incubate the stock solution at 80°C for 48 hours.

  • Thermal Degradation (solid state): Place a known amount of the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

  • Characterize the major degradation products using techniques such as LC-MS/MS and NMR.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, 25°C) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant ID HPLC->LCMS Report Stability Report: - % Degradation - Degradation Pathways - Degradant Structures LCMS->Report

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation Parent 3-Ethyl-5-methylisoxazole- 4-carboxylic acid RingOpened_Acid Ring-Opened Product (Acidic) Parent->RingOpened_Acid Acidic pH RingOpened_Base Ring-Opened Product (Basic) Parent->RingOpened_Base Basic pH N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Hydroxylated Hydroxylated Derivative Parent->Hydroxylated Oxidation Photo_Rearrangement Photorearrangement Product Parent->Photo_Rearrangement Light Decarboxylated Decarboxylated Product RingOpened_Base->Decarboxylated

Caption: Potential degradation pathways.

References

optimizing reaction conditions for 3-Ethyl-5-methylisoxazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely recognized and reliable method involves a two-step process. The first step is the synthesis of the intermediate, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, followed by its hydrolysis to yield the final carboxylic acid.

Q2: What are the typical starting materials for the synthesis of the ethyl ester intermediate?

A2: The synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate is commonly achieved through the reaction of ethyl β-pyrrolidinocrotonate with 1-nitropropane. This reaction is typically facilitated by a dehydrating agent like phosphorus oxychloride in the presence of a base such as triethylamine.[1]

Q3: Are there alternative methods for constructing the isoxazole ring?

A3: Yes, another general approach involves the condensation of a β-ketoester with hydroxylamine hydrochloride.[2][3][4][5] While less specific for this exact molecule in the provided literature, this method is a foundational technique for isoxazole synthesis and could be adapted. However, this route can sometimes lead to the formation of positional isomers.[1]

Q4: What are the critical parameters to control during the synthesis of the ethyl ester?

A4: Temperature control is crucial, especially during the addition of phosphorus oxychloride, which should be done at low temperatures (e.g., in an ice bath) to manage the exothermic reaction.[1] Maintaining a nitrogen atmosphere is also recommended to prevent side reactions.[1] Thorough washing of the organic layer during workup is essential to remove amine bases and other impurities.[1]

Q5: How is the final carboxylic acid obtained from the ethyl ester?

A5: The final step is the hydrolysis of the ethyl ester. This is typically achieved by reacting the ester with a base, such as potassium hydroxide in an ethanol-water mixture, followed by acidification with a strong acid like hydrochloric acid to precipitate the carboxylic acid.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Ethyl Ester Incomplete formation of the nitrile oxide intermediate.Ensure the phosphorus oxychloride is fresh and added slowly at a controlled low temperature to prevent degradation.
Ineffective removal of water during the formation of the enamine (ethyl β-pyrrolidinocrotonate).Use a Dean-Stark apparatus to effectively remove water during the reaction of ethyl acetoacetate and pyrrolidine.[1]
Loss of product during workup.Ensure thorough extraction with an appropriate solvent. Be cautious during the aqueous washes to avoid product loss into the aqueous layer.
Formation of Isomeric Impurities Non-specific cycloaddition.The described method using a nitrile oxide cycloaddition is highly selective and should minimize isomer formation.[1] If using a β-ketoester and hydroxylamine route, careful control of pH and temperature may be necessary to favor the desired regioisomer.[7]
Difficult Purification of the Ethyl Ester Presence of triethylamine hydrochloride.Wash the chloroform layer thoroughly with 6 N hydrochloric acid until the wash remains acidic to remove all triethylamine.[1]
Contamination with unreacted ethyl acetoacetate.An alkaline wash with 5% aqueous sodium hydroxide can remove traces of ethyl acetoacetate.[1]
Incomplete Hydrolysis of the Ethyl Ester Insufficient reaction time or base concentration.Ensure the mixture is stirred for an adequate amount of time at both room temperature and reflux as specified in the protocol.[6] Use the recommended molar excess of potassium hydroxide.
Hydrolysis reaction has not reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ester.
Product Fails to Precipitate Upon Acidification Insufficient acidification.Add hydrochloric acid until the pH is strongly acidic (pH 1-2) to ensure complete protonation of the carboxylate.
Product is soluble in the aqueous medium.If the product does not precipitate, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate.

Experimental Protocols

Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[1]
  • Preparation of Ethyl β-pyrrolidinocrotonate:

    • In a 1-liter flask equipped with a Dean-Stark water separator and a condenser, dissolve ethyl acetoacetate (130 g, 1.00 mole) and pyrrolidine (71 g, 1.0 mole) in 400 ml of benzene.

    • Establish a nitrogen atmosphere.

    • Heat the mixture to a vigorous reflux for 45 minutes, or until the theoretical amount of water (18 ml) has been collected.

    • Remove the benzene using a rotary evaporator to yield crude ethyl β-pyrrolidinocrotonate, which can be used without further purification.

  • Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate:

    • In a 5-liter, three-necked flask fitted with a dropping funnel and a gas inlet tube, dissolve ethyl β-pyrrolidinocrotonate (183 g, 1.00 mole), 1-nitropropane (115 g, 1.29 mole), and triethylamine (400 ml) in 1 liter of chloroform.

    • Cool the flask in an ice bath and maintain a nitrogen atmosphere.

    • While stirring, slowly add a solution of phosphorus oxychloride (170 g, 1.11 mole) in 200 ml of chloroform from the dropping funnel.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Pour the reaction mixture into a 4-liter separatory funnel and wash with 1 liter of cold water.

    • Wash the chloroform layer with 6 N hydrochloric acid until the aqueous layer remains acidic.

    • Subsequently, wash the chloroform layer with 5% aqueous sodium hydroxide, followed by a saturated brine solution.

    • Dry the chloroform layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent using a rotary evaporator.

    • Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Synthesis of this compound[6]
  • In a suitable flask, mix 3-ethyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester (1.30 mole), potassium hydroxide (1.60 mole), 1500 ml of ethanol, and 500 ml of water.

  • Stir the mixture for 2 hours at room temperature, followed by 2 hours at reflux.

  • Evaporate the ethanol in vacuo.

  • Cool the remaining aqueous solution and acidify with hydrochloric acid.

  • Filter the resulting solid, wash with water, and triturate with methanol to obtain the pure this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Synthesis [1]

ParameterValue
Molar Ratio (Ethyl β-pyrrolidinocrotonate : 1-Nitropropane : POCl₃)1 : 1.29 : 1.11
SolventChloroform
BaseTriethylamine
Reaction Temperature0°C to Room Temperature
Reaction Time1 hour (post-addition)
Yield68-71%
Boiling Point72°C (0.5 mm Hg)

Table 2: Reaction Conditions for the Hydrolysis of the Ethyl Ester [6]

ParameterValue
BasePotassium Hydroxide
SolventEthanol/Water
Reaction TemperatureRoom Temperature then Reflux
Reaction Time4 hours
Acid for PrecipitationHydrochloric Acid
Melting Point of Product154-156°C

Visualizations

experimental_workflow cluster_ester Step 1: Ester Synthesis cluster_acid Step 2: Hydrolysis start_ester Ethyl Acetoacetate + Pyrrolidine enamine Ethyl β-pyrrolidinocrotonate start_ester->enamine Reflux in Benzene (Dean-Stark) reactants_ester Enamine + 1-Nitropropane + Triethylamine enamine->reactants_ester addition Add POCl3 in Chloroform at 0°C reactants_ester->addition reaction_ester Stir at RT for 1h addition->reaction_ester workup_ester Aqueous Workup & Acid/Base Washes reaction_ester->workup_ester purification_ester Vacuum Distillation workup_ester->purification_ester product_ester Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate purification_ester->product_ester start_acid Ethyl Ester Intermediate product_ester->start_acid hydrolysis KOH in Ethanol/Water (RT then Reflux) start_acid->hydrolysis evaporation Evaporate Ethanol hydrolysis->evaporation acidification Acidify with HCl evaporation->acidification precipitation Filter & Wash Solid acidification->precipitation product_acid This compound precipitation->product_acid

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_ester_ts Troubleshooting Ester Synthesis cluster_hydrolysis_ts Troubleshooting Hydrolysis start Experiment Start issue Low or No Product? start->issue check_step Which Step Failed? issue->check_step Yes success Successful Synthesis issue->success No ester_synthesis Ester Synthesis check_step->ester_synthesis Step 1 hydrolysis Hydrolysis check_step->hydrolysis Step 2 check_reagents Check Reagent Quality (e.g., fresh POCl3) ester_synthesis->check_reagents check_conditions Verify Reaction Conditions (Temp, Atmosphere) ester_synthesis->check_conditions check_workup Review Workup Procedure (Thorough Washing) ester_synthesis->check_workup check_hydrolysis_conditions Verify Hydrolysis Conditions (Time, Temp, Base Conc.) hydrolysis->check_hydrolysis_conditions check_acidification Ensure Sufficient Acidification (Check pH) hydrolysis->check_acidification check_precipitation Consider Extraction if No Precipitate hydrolysis->check_precipitation

Caption: Logical troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting HPLC Separation of Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of isoxazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during HPLC analysis. The following troubleshooting guides and frequently asked questions (FAQs) will help you resolve issues ranging from poor resolution to inconsistent results.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to identifying and resolving problems with your HPLC separation of isoxazole isomers.

G cluster_0 Start: Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Advanced Troubleshooting cluster_4 Resolution start Poor Separation or Inconsistent Results check_system System Suitability Check (Pressure, Leaks, Baseline) start->check_system check_sample Sample Preparation Review (Solvent, Concentration) check_system->check_sample System OK end Problem Resolved check_system->end Problem Found & Fixed mobile_phase Optimize Mobile Phase (Solvent Ratio, pH, Additives) check_sample->mobile_phase Sample OK check_sample->end Problem Found & Fixed column_chem Evaluate Column Chemistry (C18, Phenyl-Hexyl, Chiral) mobile_phase->column_chem No Improvement mobile_phase->end Improved Separation temp_flow Adjust Temperature & Flow Rate column_chem->temp_flow No Improvement column_chem->end Improved Separation isocratic_gradient Switch between Isocratic and Gradient Elution temp_flow->isocratic_gradient No Improvement temp_flow->end Improved Separation chiral_method Develop Chiral Method (if enantiomers) isocratic_gradient->chiral_method Still No Separation isocratic_gradient->end Improved Separation chiral_method->end Separation Achieved

Caption: A systematic workflow for troubleshooting HPLC separation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution between isoxazole isomers?

A1: Poor resolution can stem from several factors. For regioisomers, the most common issues are an inappropriate stationary phase or a mobile phase with incorrect solvent strength. For enantiomers, the absence of a chiral stationary phase (CSP) is the primary reason for a lack of separation.

Q2: How do I choose the right column for separating my isoxazole isomers?

A2: The choice of column is critical and depends on the nature of your isomers.

  • For Regioisomers: Start with a standard C18 column. If separation is inadequate, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative interactions.[1]

  • For Enantiomers: A chiral stationary phase is mandatory. Polysaccharide-based CSPs, like those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often successful.[2] Cyclodextrin-based CSPs have also demonstrated excellent enantioseparation for isoxazoline racemates.[3]

Q3: Can mobile phase additives improve the separation of my isomers?

A3: Yes, small amounts of additives can significantly enhance peak shape and resolution. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase is a common strategy to improve peak symmetry for acidic or basic analytes by minimizing undesirable interactions with the stationary phase.[1]

Q4: When should I use a gradient elution versus an isocratic method?

A4: If your isoxazole isomers elute very close together, an isocratic method can provide better resolution. However, if you have a complex mixture with isomers that have significantly different retention times, a gradient elution will be more efficient, reducing run times and improving peak shape for later-eluting compounds.[1] If an isocratic method fails to provide separation, developing a linear gradient is a logical next step.[1]

Q5: My retention times are drifting. What could be the cause?

A5: Fluctuating retention times are often due to issues with the mobile phase or the pump. Ensure your mobile phase is well-mixed and degassed. In normal-phase chromatography, the water content of the mobile phase can significantly affect retention, so using solvents with a controlled water content (e.g., half-saturated) can help stabilize retention times.[4] Also, check for leaks in the pump and ensure the check valves are clean and functioning correctly.[5]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Regioisomers

If you are struggling to separate non-enantiomeric isoxazole isomers, follow these steps:

Logical Troubleshooting Path:

G start Poor Resolution of Regioisomers step1 Adjust Mobile Phase Strength (e.g., ACN/Water ratio) start->step1 step2 Introduce Alternative Selectivity (e.g., Phenyl-Hexyl Column) step1->step2 No Improvement end Resolution Achieved step1->end Success step3 Optimize Temperature step2->step3 No Improvement step2->end Success step4 Modify Mobile Phase pH (with 0.1% Formic Acid) step3->step4 Minor Improvement step3->end Success step4->end Success

Caption: Troubleshooting path for poor resolution of regioisomers.

Corrective Actions:

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile) to water. A lower percentage of organic solvent will generally increase retention and may improve resolution.

  • Change Column Selectivity: If optimizing the mobile phase on a C18 column is insufficient, switch to a column with a different stationary phase. Phenyl-hexyl or PFP columns can provide unique pi-pi or dipole-dipole interactions that may resolve closely eluting isomers.[1]

  • Adjust Column Temperature: Temperature can influence selectivity. Try adjusting the column temperature in 5 °C increments (e.g., from 25 °C to 40 °C). Lower temperatures often increase retention and can sometimes improve resolution, though the effect is system-dependent.[6]

  • Modify Mobile Phase pH: For ionizable isoxazole derivatives, adding a modifier like 0.1% formic acid can improve peak shape and potentially alter selectivity.[1]

Issue 2: Inability to Separate Enantiomers

The separation of enantiomers requires a chiral environment. If you are not seeing any separation of a suspected enantiomeric pair, consider the following:

Corrective Actions:

  • Confirm the Need for Chiral Chromatography: Standard chromatographic techniques cannot separate enantiomers.[7] You must use a chiral stationary phase (CSP).

  • Select an Appropriate Chiral Column: Polysaccharide-based columns (e.g., Chiralpak AD-H) are a good starting point for many chiral separations.[2]

  • Optimize the Mobile Phase for Chiral Separation:

    • Normal-Phase: A mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is a common mobile phase. The ratio of these solvents is a critical parameter to optimize.[6]

    • Reversed-Phase: Mixtures of methanol or acetonitrile with water are used.[6]

  • Consider Supercritical Fluid Chromatography (SFC): For some isoxazole isomers, chiral SFC can offer advantages over HPLC in terms of speed and efficiency.[2]

Data Presentation

The following table summarizes the effect of different chromatographic conditions on the separation of etoxazole enantiomers, illustrating how column choice and mobile phase affect resolution.

Chiral Stationary PhaseMobile Phase (v/v)k1k2Selectivity (α)Resolution (Rs)
Normal-Phase HPLC
Chiralpak ICHexane/Isopropanol (70/30)0.532.705.0911.29
Lux Cellulose-1Hexane/Isopropanol (90/10)1.151.551.352.50
Chiralpak ADHexane/Isopropanol (90/10)1.011.191.181.76
Reversed-Phase HPLC
Chiralpak ICMethanol/Water (90/10)0.591.222.074.91
Lux Cellulose-1Methanol/Water (80/20)1.832.021.101.12
Chiralpak ADMethanol/Water (90/10)0.810.941.161.14

Data adapted from a study on the chiral separation of etoxazole enantiomers.[6] This table demonstrates that normal-phase HPLC generally provided better separation efficiency for these particular enantiomers.[6]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Furo[3,4-d]isoxazole Regioisomers

This protocol provides a starting point for the separation of furo[3,4-d]isoxazole regioisomers.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength for your analytes.

  • Injection Volume: 10 µL

  • Method:

    • Start with an isocratic elution of 50:50 (A:B).

    • If co-elution occurs, develop a shallow gradient. For example, start at 5% B and ramp to 60% B over 15 minutes.[8]

    • If resolution is still poor, consider a phenyl-hexyl or PFP column.[1]

Protocol 2: Chiral HPLC for Isoxazole Enantiomers

This protocol is a general method for the enantioseparation of chiral isoxazoles.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak IC (or another suitable polysaccharide-based CSP).

  • Mobile Phase (Normal-Phase): Hexane:Isopropanol (IPA). Start with a ratio of 90:10.

  • Flow Rate: 0.8 mL/min.[6]

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or another suitable wavelength.[6]

  • Injection Volume: 20 µL.[6]

  • Method:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the sample.

    • Adjust the Hexane:IPA ratio to optimize resolution. Increasing the percentage of IPA will decrease retention times, while decreasing it will increase retention and may improve resolution.

    • If baseline separation is not achieved, consider other alcohol modifiers like ethanol or n-butanol.

References

Technical Support Center: Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Ethyl-5-methylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Several impurities can arise during the synthesis, primarily stemming from unreacted starting materials, side reactions, or incomplete hydrolysis. The most frequently observed impurities include:

  • Unhydrolyzed Ethyl Ester: The direct precursor, ethyl 3-ethyl-5-methylisoxazole-4-carboxylate, is a common impurity if the hydrolysis step is incomplete.[1]

  • Isomeric Impurities: Formation of constitutional isomers, such as 3-methyl-5-ethylisoxazole-4-carboxylic acid and its corresponding ethyl ester, can occur depending on the synthetic route.[2][3] In some processes, this isomeric impurity can be present at levels as high as 10.4%.[2]

  • Starting Materials: Residual starting materials from the initial isoxazole ring formation can persist in the final product if not adequately removed during purification.[1]

  • Triethylamine Hydrochloride: If triethylamine is used as a base and the subsequent acidic wash is not thorough, triethylamine hydrochloride can remain as an impurity.[4]

  • Unreacted Ethyl Acetoacetate: Traces of ethyl acetoacetate may be present if the initial reaction is incomplete and not removed by an alkaline wash.[4]

  • Decarboxylation Product: Exposure to high temperatures can lead to the decarboxylation of the target molecule, resulting in the formation of 3-ethyl-5-methylisoxazole.[1]

Q2: My final product has a low melting point and appears discolored. What could be the cause?

A2: A low or broad melting point, often accompanied by discoloration, typically indicates the presence of impurities. Attempting to distill the intermediate ethyl ester can lead to discoloration and product loss.[4] The presence of multiple impurities, such as unreacted starting materials and side-products, will also depress and broaden the melting point range.

Q3: How can I minimize the formation of the isomeric impurity, 3-methyl-5-ethylisoxazole-4-carboxylic acid?

A3: The choice of synthetic method is crucial for controlling regioselectivity. The method described in Organic Syntheses, which involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine, is highly selective and reportedly does not produce isomeric byproducts.[4] In contrast, synthetic routes that utilize strong alkaline conditions for the formation of the isoxazole ring have been shown to result in significantly higher levels of isomeric impurities.[3]

Troubleshooting Guide

This guide addresses common experimental issues and provides systematic approaches for their resolution.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction during ester formation.Ensure anhydrous conditions and use a slight excess of the limiting reagent. Monitor the reaction by TLC to confirm completion.
Incomplete hydrolysis of the ethyl ester.Extend the hydrolysis reaction time, increase the concentration of the base (e.g., KOH or NaOH), or consider adding a co-solvent to improve solubility.
Product loss during workup and purification.Optimize extraction pH to ensure complete partitioning of the carboxylic acid into the aqueous basic layer. Use appropriate solvent systems for recrystallization to minimize loss in the mother liquor.
Persistent Impurity with Higher Rf on TLC Unhydrolyzed ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.Re-subject the product to hydrolysis conditions. Ensure the base is not consumed by acidic impurities before reacting with the ester.
Presence of Triethylamine Hydrochloride Inadequate acidic wash after the ester formation step.Perform additional washes with dilute HCl (e.g., 1N HCl) until the aqueous layer is acidic.[4]
Product Fails to Crystallize Presence of oiling-out impurities.Try trituration with a non-polar solvent to induce crystallization. If that fails, column chromatography may be necessary to remove the impurities preventing crystallization.
Quantitative Data on Impurities
Impurity Typical Concentration Range Analytical Method Reference
Ethyl 3-methylisoxazole-4-carboxylate (Isomer)Can be as high as 10.4% in non-optimized synthesis. Can be reduced to <0.1% with process optimization.HPLC[2][3]

Experimental Protocols

Synthesis of Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate

This procedure is adapted from Organic Syntheses.[4]

  • Preparation of Ethyl β-pyrrolidinocrotonate: A mixture of ethyl acetoacetate (1.00 mole), pyrrolidine (1.20 mole), and benzene is refluxed with a Dean-Stark trap until the theoretical amount of water has been collected. The benzene is removed under reduced pressure to yield the crude enamine, which is used directly in the next step.

  • Cycloaddition: The crude ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine are dissolved in chloroform and cooled in an ice bath under a nitrogen atmosphere. A solution of phosphorus oxychloride (1.11 mole) in chloroform is added slowly while maintaining the temperature.

  • Workup: The reaction mixture is poured into cold water. The chloroform layer is separated and washed successively with 6N hydrochloric acid, 5% aqueous sodium hydroxide, and saturated brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation. The resulting ethyl 3-ethyl-5-methylisoxazole-4-carboxylate can be purified by vacuum distillation, although this is noted to sometimes cause discoloration.[4]

Hydrolysis to this compound

This is a general hydrolysis procedure.

  • Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is dissolved in a mixture of ethanol and water.

  • An excess of potassium hydroxide (or sodium hydroxide) is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC until all the starting ester has been consumed.

  • The ethanol is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until the product precipitates.

  • The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate Ethyl Acetoacetate->Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate 1. Pyrrolidine 2. 1-Nitropropane, POCl3 1-Nitropropane 1-Nitropropane 1-Nitropropane->Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate This compound This compound Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate->this compound Hydrolysis (e.g., KOH)

Caption: Synthesis pathway for this compound.

Impurity_Formation cluster_impurities Potential Impurities Synthesis Process Synthesis Process Unhydrolyzed Ester Unhydrolyzed Ester Synthesis Process->Unhydrolyzed Ester Incomplete Hydrolysis Isomeric Impurity Isomeric Impurity Synthesis Process->Isomeric Impurity Side Reaction Starting Materials Starting Materials Synthesis Process->Starting Materials Incomplete Reaction Decarboxylation Product Decarboxylation Product This compound This compound This compound->Decarboxylation Product High Temperature

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow Start Impure Product Detected (e.g., by TLC, LCMS, NMR) Check_Ester Unhydrolyzed Ester Present? Start->Check_Ester Check_Isomer Isomeric Impurity Present? Check_Ester->Check_Isomer No Re_Hydrolyze Repeat/Optimize Hydrolysis Check_Ester->Re_Hydrolyze Yes Check_SM Starting Materials Present? Check_Isomer->Check_SM No Optimize_Synthesis Optimize Cycloaddition Conditions Check_Isomer->Optimize_Synthesis Yes Improve_Purification Improve Workup/Purification Check_SM->Improve_Purification Yes End Pure Product Check_SM->End No Re_Hydrolyze->End Optimize_Synthesis->End Improve_Purification->End

Caption: Troubleshooting workflow for product purification.

References

Technical Support Center: Overcoming Poor Solubility of 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Ethyl-5-methylisoxazole-4-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous assay buffers?

A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. As a carboxylic acid, its solubility is highly dependent on the pH of the solution.[1][2] In acidic or neutral aqueous media (low pH), the carboxylic acid group (-COOH) remains protonated and uncharged. This neutral form is less soluble in polar solvents like water.[1] To improve solubility, the pH of the solution must be raised to deprotonate the carboxylic acid group, forming a negatively charged carboxylate salt (-COO⁻), which is significantly more water-soluble.[1][2][3]

Q2: What are the primary strategies to enhance the solubility of this compound for in vitro assays?

A2: The most common and effective strategies for overcoming poor solubility of carboxylic acids in assays include:

  • pH Adjustment: Increasing the pH of the aqueous buffer to a level above the compound's pKa is a simple and highly effective method.[][5]

  • Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), and then diluting it into the aqueous assay buffer is a standard practice.[6][7][8]

  • Combined Approach: The most robust method often involves a combination of using an organic stock solution and ensuring the final aqueous buffer is at an optimal pH.[]

Q3: What is a co-solvent, and which ones are recommended?

A3: A co-solvent is a water-miscible organic solvent used to dissolve poorly soluble compounds before their introduction into an aqueous medium.[8][9] Co-solvents work by reducing the polarity of the water, making it a more favorable environment for non-polar compounds.[][9] For most biological assays, it is crucial to keep the final concentration of the co-solvent low (typically <1%, often <0.5%) to avoid solvent-induced artifacts or toxicity. DMSO is a widely used co-solvent due to its strong solubilizing power and compatibility with many biological assays.[6][7]

Q4: How does pH specifically influence the solubility of a carboxylic acid?

A4: The ionization state of a carboxylic acid is governed by the pH of the solution relative to its pKa value (the pH at which the acid is 50% ionized).

  • At pH < pKa: The compound is predominantly in its neutral, protonated (-COOH) form, which is less soluble in water.

  • At pH > pKa: The compound is predominantly in its ionized, deprotonated carboxylate (-COO⁻) form, which is much more soluble in water.[1][2] Therefore, adjusting the pH of the assay buffer to be at least 1-2 units above the compound's pKa will significantly enhance its solubility.[3][10]

Troubleshooting Guides & Experimental Protocols

This section provides practical steps and detailed protocols for researchers encountering solubility issues with this compound.

Issue: Compound precipitates upon dilution into aqueous assay buffer.

This is a common problem when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer of sub-optimal pH.[7]

Logical Workflow for Solubilization

The following diagram outlines the decision-making process for troubleshooting solubility issues.

G start Start: Poor Solubility Observed prep_stock 1. Prepare High-Concentration Stock Solution in 100% DMSO start->prep_stock check_ph 2. Check pH of Aqueous Assay Buffer prep_stock->check_ph is_ph_high Is Buffer pH > 7.0? check_ph->is_ph_high adjust_ph 3. Adjust Buffer pH to 7.4 - 8.0 is_ph_high->adjust_ph No perform_dilution 4. Perform Serial Dilution of DMSO Stock into Adjusted Buffer is_ph_high->perform_dilution  Yes adjust_ph->perform_dilution check_precipitate Observe for Precipitation perform_dilution->check_precipitate success Success: Compound is Soluble in Final Assay Solution check_precipitate->success No Precipitation further_troubleshoot Further Troubleshooting: Consider alternative co-solvents or formulation strategies check_precipitate->further_troubleshoot Precipitation Occurs

Caption: Decision workflow for troubleshooting poor compound solubility.

Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a standard 10 mM stock solution of this compound (Molecular Weight: 155.15 g/mol ) in DMSO.

  • Weigh Compound: Accurately weigh 1.55 mg of this compound powder.

  • Add Solvent: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the solid is completely dissolved before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization in Assay Buffer via pH Adjustment and Dilution

This protocol details how to dilute the DMSO stock into an aqueous buffer while maintaining solubility.

  • Buffer Preparation: Prepare your desired aqueous assay buffer (e.g., PBS, TRIS).

  • pH Adjustment: Before adding the compound, adjust the pH of the buffer to a value between 7.4 and 8.0 using small amounts of 1N NaOH. The higher pH will ensure the carboxylic acid is in its more soluble deprotonated state.[1][3]

  • Serial Dilution: Perform a serial dilution of your 10 mM DMSO stock solution into the pH-adjusted buffer to reach your final desired concentration.

    • Important: When diluting, add the concentrated stock solution to the buffer (not the other way around) and mix immediately and thoroughly after each addition to prevent localized high concentrations that can cause precipitation.

  • Final Co-solvent Concentration: Calculate the final percentage of DMSO in your assay. Ensure it remains below the tolerance level for your specific assay (e.g., <0.5%). If higher concentrations of the compound are needed, a higher starting stock concentration may be required to keep the final DMSO percentage low.

Visualizing the Effect of pH on Solubility

The following diagram illustrates the chemical equilibrium that governs the compound's solubility.

G cluster_low_ph Low pH (e.g., pH < 6) cluster_high_ph High pH (e.g., pH > 8) LowSol R-COOH (Protonated Form) Poorly Water-Soluble HighSol R-COO⁻ + H⁺ (Deprotonated Salt Form) Highly Water-Soluble LowSol->HighSol + OH⁻ (Add Base) HighSol->LowSol + H⁺ (Add Acid)

Caption: pH-dependent equilibrium of a carboxylic acid.

Data Presentation: Co-solvents for Assay Development

The choice of co-solvent can be critical. While DMSO is common, other options may be considered depending on the assay system.[][6][8]

Co-SolventCommon Stock Conc.Typical Final Assay Conc.Notes
DMSO 10-30 mM< 0.5%Broadly compatible, but can interfere with some enzyme assays or be toxic to cells at >1%.[6][7]
Ethanol 10-50 mM< 1%Can cause protein precipitation at higher concentrations.[8]
PEG 400 5-20 mM< 2%Generally well-tolerated in many biological systems.[]
Glycerol 1-10 mM< 5%Can increase viscosity; often used as a protein stabilizer.[6]
Visualizing the Experimental Workflow

This diagram shows the recommended workflow for preparing the final assay solution.

G A 1. Weigh Solid Compound B 2. Dissolve in 100% DMSO to create Stock Solution (e.g., 10 mM) A->B E 5. Serially Dilute Stock into pH-Adjusted Buffer B->E C 3. Prepare Aqueous Assay Buffer D 4. Adjust Buffer pH to > 7.4 C->D D->E F Final Assay Solution (e.g., 10 µM compound, 0.1% DMSO) E->F

References

Technical Support Center: 3-Ethyl-5-methylisoxazole-4-carboxylic acid Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Ethyl-5-methylisoxazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific experimental data for this exact molecule is limited, based on the known chemistry of the isoxazole ring and its substituents, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolytic Degradation: Under acidic or basic conditions, the isoxazole ring may undergo cleavage. Acid-catalyzed hydrolysis can lead to the formation of a β-dicarbonyl intermediate through the opening of the N-O bond.

  • Photolytic Degradation: Exposure to UV light can induce cleavage of the weak N-O bond in the isoxazole ring. This can lead to the formation of a transient azirine intermediate, which may then rearrange to a more stable oxazole derivative or react with nucleophiles present in the medium.

  • Thermal Degradation: At elevated temperatures, this compound may undergo decarboxylation to yield 3-Ethyl-5-methylisoxazole. Further heating can lead to the cleavage of the isoxazole ring, potentially forming nitriles and other small molecule fragments.

  • Oxidative Degradation: In the presence of oxidizing agents, degradation is likely to occur at the ethyl and methyl substituents on the isoxazole ring, as well as potential oxidation of the ring itself.

Q2: What are the likely degradation products of this compound?

A2: Based on the potential degradation pathways, the following are some of the likely degradation products:

  • Hydrolysis: (Z)-2-acetyl-3-aminopent-2-enoic acid (from ring opening).

  • Photolysis: 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid (via rearrangement).

  • Thermal Degradation: 3-Ethyl-5-methylisoxazole (from decarboxylation) and potentially smaller fragments like acetonitrile and propanenitrile upon further decomposition.

Q3: How stable is this compound under normal storage conditions?

A3: this compound is generally stable under normal storage conditions (cool, dry, and dark place). However, prolonged exposure to light, high humidity, or elevated temperatures should be avoided to prevent degradation.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. 1. Stress conditions are not harsh enough. 2. The molecule is highly stable under the tested conditions. 3. Analytical method is not sensitive enough to detect low levels of degradants.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. 2. Confirm the stability of the molecule by running a control sample under normal conditions. 3. Optimize the analytical method (e.g., increase injection volume, change detection wavelength) or use a more sensitive technique (e.g., LC-MS).
Multiple unexpected peaks in the chromatogram. 1. Impurities in the starting material. 2. Secondary degradation of primary degradants. 3. Interaction with excipients or container material.1. Analyze the starting material for purity. 2. Perform a time-course study to monitor the formation and disappearance of peaks to establish the degradation pathway. 3. Conduct the degradation study on the pure active substance to rule out interactions.
Poor mass balance in the stability study. 1. Formation of non-UV active or volatile degradants. 2. Adsorption of the compound or its degradants onto the container surface. 3. Incomplete extraction of the sample.1. Use a universal detection method like mass spectrometry (MS) or a Corona Charged Aerosol Detector (CAD). 2. Use silanized glassware or containers made of inert materials. 3. Optimize the sample extraction procedure to ensure complete recovery.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) for 48 hours.

    • Dissolve the stressed solid in the solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.

3. Analysis:

  • Analyze all the stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

  • Use a mass spectrometer in-line with the HPLC to identify the mass of the degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, RT) Oxidation Oxidative Stress (3% H₂O₂, RT) Thermal Thermal Stress (Solid, 105°C) Photo Photolytic Stress (Solid, UV 254 nm) Neutralize_Dilute Neutralize and/or Dilute to 100 µg/mL Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal->Neutralize_Dilute Photo->Neutralize_Dilute HPLC_MS HPLC-MS Analysis Neutralize_Dilute->HPLC_MS Data_Analysis Data Analysis and Structure Elucidation HPLC_MS->Data_Analysis

Caption: Experimental workflow for forced degradation studies.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV) cluster_thermal Thermal Degradation Parent This compound Hydrolysis_Product (Z)-2-acetyl-3-aminopent-2-enoic acid Parent->Hydrolysis_Product Ring Opening Azirine_Intermediate Azirine Intermediate Parent->Azirine_Intermediate N-O Cleavage Decarboxylation_Product 3-Ethyl-5-methylisoxazole Parent->Decarboxylation_Product Decarboxylation Oxazole_Product 2-Ethyl-5-methyl-1,3-oxazole- 4-carboxylic acid Azirine_Intermediate->Oxazole_Product Rearrangement Ring_Cleavage_Products Nitrile Fragments Decarboxylation_Product->Ring_Cleavage_Products Ring Cleavage

Caption: Potential degradation pathways of the target molecule.

preventing byproduct formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on preventing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in isoxazole synthesis?

A1: Byproduct formation is highly dependent on the synthetic route.

  • For 1,3-Dipolar Cycloadditions: The most common side reaction is the dimerization of the in situ generated nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2] This is particularly favored at higher concentrations of the nitrile oxide precursor.[2]

  • For Condensation of 1,3-Dicarbonyls with Hydroxylamine: The primary issue is often the formation of a mixture of regioisomers, especially when using an unsymmetrical 1,3-dicarbonyl compound.[1][3] Depending on reaction conditions (e.g., pH), other byproducts like 5-hydroxy isoxazolines or pyrazole N-oxides can also form.[4][5]

Q2: How can I control regioselectivity in the reaction between a nitrile oxide and a terminal alkyne?

A2: The 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is generally governed by frontier molecular orbital (FMO) control and heavily favors the 3,5-disubstituted isoxazole.[6][7] To ensure high regioselectivity, the use of a copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄) is a well-established method that reliably yields the 3,5-isomer.[1][6][7]

Q3: What is the role of pH in the synthesis of isoxazoles from 1,3-dicarbonyl compounds?

A3: The pH of the reaction medium is a critical factor that can determine the regiochemical outcome. For instance, when reacting aryl 1,3-diketoesters with hydroxylamine hydrochloride, acidic conditions predominantly yield 3,5-isoxazole esters.[4] In contrast, neutral or basic conditions can lead to the formation of different regioisomers or other heterocyclic byproducts.[4] The reaction temperature and pH are key factors in determining regioselectivity.[8]

Q4: Can solvent choice influence the outcome of my isoxazole synthesis?

A4: Absolutely. The choice of solvent can significantly impact reaction rates, solubility, and even regioselectivity.[1][7] In the cyclocondensation of β-enamino diketones, for example, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile can favor another.[7] For cycloaddition reactions, using water as a solvent can sometimes accelerate reaction times and is an environmentally friendly option.[2][9]

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted).

This is a common challenge, particularly when using unsymmetrical starting materials.

Possible Cause Recommended Solution
Suboptimal Reaction Conditions Systematically optimize reaction parameters. Vary the solvent, temperature, and pH to find the optimal conditions for your specific substrates.[7] For example, lowering the reaction temperature can sometimes improve selectivity.[6]
Inherent Substrate Properties The electronic and steric properties of your starting materials are crucial. For reactions with β-enamino diketones, electron-withdrawing groups can lead to higher regioselectivity.[7] If feasible, consider modifying your substrates.
Lack of Catalytic Control Employ a catalyst to direct the regioselectivity. For cycloadditions yielding 3,5-isomers, use a Copper(I) or Ruthenium catalyst.[1][6] For specific cases, a Lewis acid like Boron trifluoride diethyl etherate (BF₃·OEt₂) can be used to activate a carbonyl group and control the cyclocondensation outcome.[3][7]
Incorrect Synthetic Route for Desired Isomer The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-counterparts.[6] If the 3,4-isomer is desired, consider alternative routes such as the [3+2] cycloaddition of nitrile oxides with enamines or the tuned cyclocondensation of β-enamino diketones.[6]

Issue 2: The primary byproduct of my cycloaddition is a furoxan.

This indicates that the in situ generated nitrile oxide is dimerizing faster than it reacts with your dipolarophile.

Possible Cause Recommended Solution
High Nitrile Oxide Concentration The dimerization is a second-order reaction, so its rate is highly dependent on the nitrile oxide concentration. Generate the nitrile oxide slowly in situ in the presence of the alkyne (or other dipolarophile).[1][6] This can be achieved by the slow, dropwise addition of a base (like triethylamine) to the hydroximoyl chloride precursor.[2]
Inefficient Trapping of Nitrile Oxide Ensure the dipolarophile is present and reactive. Check the purity of your dipolarophile. If steric hindrance is an issue, you may need to increase the reaction temperature, but this must be balanced against the risk of nitrile oxide decomposition.[6]

Issue 3: The reaction is sluggish or results in low yields with decomposition byproducts.

This suggests issues with reaction kinetics or the stability of the starting materials or product.

Possible Cause Recommended Solution
Decomposition of Nitrile Oxide Nitrile oxides can be unstable.[6] Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly.[6]
Harsh Reaction Conditions Strong acids or high temperatures can cause decomposition of sensitive starting materials or products.[10] Monitor the reaction closely using TLC or LC-MS to avoid unnecessarily long reaction times.[10] Consider milder dehydrating agents if applicable (e.g., replacing H₂SO₄ with PPA).[10]
Insufficient Activation The reaction may not be reaching the required activation energy. A moderate increase in temperature or a switch to a more potent reagent (used cautiously) may be necessary.[10] Microwave-assisted synthesis can sometimes reduce reaction times and minimize thermal degradation.[10]

Data Summary

The regioselectivity of isoxazole synthesis can be highly dependent on the specific reagents and conditions used. The following table summarizes data on the effect of the Lewis acid BF₃·OEt₂ and solvent on the cyclocondensation of a β-enamino diketone with hydroxylamine.

Table 1: Optimization of Reaction Conditions for Regioselective Isoxazole Synthesis Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), pyridine (1.4 equiv.), room temperature, solvent (4 mL).

EntryBF₃·OEt₂ (equiv.)SolventYield (%)Regioisomeric Ratio (4a:5a)
10MeCN8030:70
20.5MeCN7550:50
31.0MeCN7270:30
41.5MeCN7085:15
52.0MeCN7990:10
62.0EtOH7375:25

Data adapted from reference[3]. The yield is the isolated yield of the regioisomeric mixture. The ratio was calculated from the ¹H-NMR spectrum of the crude product.

Visualized Workflows and Pathways

G cluster_main Desired Pathway: [3+2] Cycloaddition cluster_byproduct Competing Byproduct Pathway R_CNO R-C≡N⁺-O⁻ (Nitrile Oxide) TransitionState Cycloaddition Transition State R_CNO->TransitionState R_CNO2 R-C≡N⁺-O⁻ (Another Nitrile Oxide) Dimerization Dimerization R_CNO->Dimerization Alkyne R'C≡CH (Alkyne) Alkyne->TransitionState Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole Regioselective R_CNO2->Dimerization Furoxan Furoxan Byproduct Dimerization->Furoxan Unwanted

Caption: Competing pathways in isoxazole synthesis via 1,3-dipolar cycloaddition.

TroubleshootingWorkflow start Undesired Byproduct Observed p1 Mixture of Regioisomers? start->p1 p2 Furoxan Dimer Formed? start->p2 p3 Low Yield / Decomposition? start->p3 s1_1 Optimize Temp, Solvent, pH p1->s1_1 s1_2 Use Catalyst (Cu(I), BF₃) p1->s1_2 s1_3 Change Synthetic Route p1->s1_3 s2_1 Generate Nitrile Oxide In Situ p2->s2_1 s2_2 Slowly Add Base / Precursor p2->s2_2 s3_1 Use Milder Conditions p3->s3_1 s3_2 Monitor Reaction (TLC/LCMS) p3->s3_2 s3_3 Check Starting Material Purity p3->s3_3 end Improved Yield & Selectivity s1_1->end s1_2->end s1_3->end s2_1->end s2_2->end s3_1->end s3_2->end s3_3->end

Caption: Troubleshooting workflow for common issues in isoxazole synthesis.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles using a Lewis Acid

This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[7]

  • Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).[7]

  • Lewis Acid Addition: Cool the mixture in an ice bath. Add BF₃·OEt₂ (2.0 equiv.) dropwise.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[7]

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[6] Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[7]

Protocol 2: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles via a "click" approach.[7]

  • Catalyst Preparation: In a reaction vessel, suspend CuSO₄·5H₂O (0.05 equiv.) and sodium ascorbate (0.1 equiv.) in a solvent mixture such as t-BuOH/H₂O.

  • Reactant Addition: To the catalyst mixture, add the terminal alkyne (1.0 equiv.) followed by the aldoxime (1.1 equiv.), which serves as the nitrile oxide precursor.

  • Reaction Initiation: Add an oxidant, such as N-chlorosuccinimide (NCS), portion-wise to the stirred mixture. The reaction is often exothermic.

  • Reaction Monitoring and Workup: Stir the mixture at room temperature and monitor its progress by TLC. Upon completion, quench with water and extract the product with an appropriate organic solvent. The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.[6]

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic potential.[1][2][3][4][5] This guide provides a comparative overview of the biological activity of 3-Ethyl-5-methylisoxazole-4-carboxylic acid and its structural analogs. Due to a lack of publicly available biological data for this compound, this comparison focuses on the activities of closely related isoxazole-4-carboxylic acid derivatives to infer potential activities and guide future research.

The derivatives discussed herein exhibit a variety of biological effects, including antifungal, antimicrobial, and enzyme inhibitory activities.[6][7][8][9] This analysis aims to highlight the therapeutic promise of this class of compounds and provide a foundation for further investigation into their structure-activity relationships.

Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of various isoxazole-4-carboxylic acid derivatives, providing a quantitative basis for comparison.

Compound/DerivativeTarget/ActivityAssayKey Findings (IC₅₀/EC₅₀/MIC)
5-methylisoxazole-4-carboxylic oxime ester (Compound 5g) Antifungal (Botrytis cinerea)Mycelium growth inhibitionEC₅₀ = 1.95 µg/mL[6]
Isoxazolol pyrazole carboxylate (Compound 7ai) Antifungal (Rhizoctonia solani)Mycelium growth inhibitionEC₅₀ = 0.37 µg/mL[7]
Isoxazole-carboxamide (Compound A13) Cyclooxygenase-2 (COX-2) InhibitionIn vitro COX inhibition assayIC₅₀ = 13 nM[8]
Isoxazole-carboxamide (Compound A8) Antibacterial (Pseudomonas aeruginosa, Klebsiella pneumoniae)Microdilution assayMIC = 2 mg/mL[8]
Isoxazole-carboxamide (Compound A8) Antifungal (Candida albicans)Microdilution assayMIC = 2 mg/mL[8]
5-amino-3-methylisoxazole-4-carboxylic acid derivatives AntibacterialNot specifiedStrong antibacterial properties reported[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

Antifungal Activity Assay (Mycelium Growth Inhibition)

The in vitro antifungal activities of the test compounds are typically evaluated using the mycelium growth inhibition method against various phytopathogenic fungi.

  • Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of a specific concentration (e.g., 1 mg/mL).

  • Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved.

  • Incorporation of Compounds: The stock solutions of the test compounds are added to the molten PDA at a specific concentration (e.g., 50 µg/mL).

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) of the test fungus, taken from the edge of a fresh culture, is placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial growth in the control plate, and T is the diameter of the mycelial growth in the treated plate.

  • EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), a range of concentrations of the active compounds are tested, and the data is subjected to probit analysis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 enzymes is assessed using commercially available screening kits.

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are used.

  • Assay Buffer: The assay is performed in a suitable buffer, typically Tris-HCl.

  • Reaction Mixture: The reaction mixture contains the enzyme, heme, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the inhibitor to the amount produced in the control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Activity Assay (Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Test Compounds: The compounds are dissolved in DMSO and serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening chemical compounds for biological activity.

Biological Activity Screening Workflow cluster_0 Compound Library cluster_1 Screening cluster_2 Validation & Optimization Compound Test Compound (e.g., 3-Ethyl-5-methylisoxazole- 4-carboxylic acid) PrimaryAssay Primary Biological Assay (e.g., Antifungal, Enzyme Inhibition) Compound->PrimaryAssay Analogs Structurally Similar Compounds Analogs->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification Active Compounds DoseResponse Dose-Response & Potency (IC50/EC50 Determination) HitIdentification->DoseResponse SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR LeadCompound Lead Compound Identification SAR->LeadCompound

Caption: A generalized workflow for the screening and identification of biologically active compounds.

Structure-Activity Relationship (SAR) Concept for Isoxazole-4-Carboxylic Acids

This diagram illustrates the concept of structure-activity relationships, showing how modifications to the core isoxazole-4-carboxylic acid scaffold can influence biological activity.

Structure-Activity Relationship cluster_R1 R1 Position (C3) cluster_R2 R2 Position (C5) cluster_R3 R3 Position (Carboxylic Acid) Core Isoxazole-4-Carboxylic Acid Core R1_Ethyl Ethyl Group Core->R1_Ethyl R1_Methyl Methyl Group Core->R1_Methyl R1_Aryl Aryl Group Core->R1_Aryl R2_Methyl Methyl Group Core->R2_Methyl R2_Amino Amino Group Core->R2_Amino R2_Aryl Aryl Group Core->R2_Aryl R3_Ester Esterification Core->R3_Ester R3_Amide Amidation Core->R3_Amide Activity Biological Activity (e.g., Antifungal, Anti-inflammatory) R1_Ethyl->Activity Modifies Activity R1_Methyl->Activity Modifies Activity R1_Aryl->Activity Modifies Activity R2_Methyl->Activity Modifies Activity R2_Amino->Activity Modifies Activity R2_Aryl->Activity Modifies Activity R3_Ester->Activity Modifies Activity R3_Amide->Activity Modifies Activity

Caption: Conceptual diagram of structure-activity relationships for the isoxazole-4-carboxylic acid scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of 3-Ethyl-5-methylisoxazole-4-carboxylic acid. Due to the limited availability of direct research on this specific scaffold, this guide draws upon published data from closely related isoxazole-4-carboxamide analogues to infer potential SAR trends and guide future research. The information presented herein is intended to support drug discovery and development efforts by providing a framework for designing novel derivatives with enhanced biological activities.

Introduction to Isoxazole Derivatives in Drug Discovery

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1][2] The 4-carboxamide moiety provides a versatile point for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on elucidating the potential SAR of this compound derivatives by examining the impact of various substituents on their biological performance.

Comparative Biological Activity Data

The following tables summarize the biological activities of various isoxazole-4-carboxamide derivatives, providing a basis for understanding potential SAR trends. It is important to note that these compounds do not share the exact 3-Ethyl-5-methylisoxazole core but provide valuable insights into the effects of different amide substituents.

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives
Compound IDR Group (Amide Substituent)Cancer Cell LineIC50 (µM)Reference
2a N-(4-(tert-butyl)phenyl)MCF-739.80[3]
2d N-(3,4-dimethoxyphenyl)HeLa15.48[3]
2d N-(3,4-dimethoxyphenyl)Hep3B~23[3]
2e N-(2,5-dimethoxyphenyl)Hep3B~23[3]
2g N-(3,4,5-trimethoxyphenyl)All tested>400[3]
3c (Structure not specified)Leukemia (HL-60, K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI)%GI = 70.79-92.21 at 10µM[4]
8 (Structure not specified)HepG20.84[4]
10a (Structure not specified)HepG20.79[4]
10c (Structure not specified)HepG20.69[4]
2e N-(4-chlorophenyl)B16F10.079[1]

Inferred SAR for Anticancer Activity:

  • Substitution on the N-phenyl ring of the carboxamide appears to be crucial for anticancer activity.

  • The position and number of methoxy groups on the phenyl ring influence potency, with 3,4-dimethoxy and 2,5-dimethoxy substitutions showing good activity.[3]

  • A trimethoxyphenyl substituent led to a significant loss of activity.[3]

  • The presence of a halogen, such as a chloro group, on the phenyl ring can contribute to potent activity.[1]

Table 2: Antimicrobial Activity of Isoxazole-Carboxamide Derivatives
Compound IDR Group (Amide Substituent)MicroorganismMIC (mg/mL)Reference
A8 (Structure not specified)P. aeruginosa2.00[5]
A8 (Structure not specified)K. pneumonia2.00[5]
A9 (Structure not specified)P. aeruginosa2.00[5]
A8 (Structure not specified)C. albicans2.00[5]
A9 (Structure not specified)C. albicans2.00[5]

Inferred SAR for Antimicrobial Activity:

  • Specific substitutions on the carboxamide moiety can lead to activity against both Gram-negative bacteria (P. aeruginosa, K. pneumonia) and fungi (C. albicans).[5]

  • The presence of electron-withdrawing groups, such as halogens, on the isoxazole ring has been reported to enhance antimicrobial activity in other isoxazole series.

Table 3: Kinase Inhibitory Activity of Isoxazole Derivatives
Compound IDKinase TargetIC50 (nM)Reference
3 JNK3(Potent, value not specified)[6]
27 JNK3(Potent, value not specified)[6]
28 JNK3(Potent, value not specified)[6]
8 VEGFR225.7[4]
10a VEGFR228.2[4]

Inferred SAR for Kinase Inhibitory Activity:

  • The isoxazole scaffold can serve as a core for potent kinase inhibitors, particularly targeting JNK and VEGFR2.[4][6]

  • Modifications at the 5-position of the isoxazole ring can improve selectivity over other kinases like p38.[6]

  • The carboxamide linkage is a key feature in many kinase inhibitors, providing a crucial interaction point within the kinase active site.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

General Synthesis of 3-Ethyl-5-methylisoxazole-4-carboxamides

The synthesis of the target carboxamide derivatives can be achieved through a multi-step process starting from the corresponding carboxylic acid.

Step 1: Synthesis of 3-Ethyl-5-methylisoxazole-4-carbonyl chloride

A mixture of this compound, thionyl chloride, and a catalytic amount of DMF is refluxed. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.[7][8]

Step 2: Amide Coupling

To a solution of the desired amine in a suitable solvent (e.g., dichloromethane, toluene), the freshly prepared 3-Ethyl-5-methylisoxazole-4-carbonyl chloride is added dropwise at a low temperature (e.g., 0 °C) in the presence of a base such as triethylamine or pyridine to neutralize the HCl generated.[7] The reaction mixture is then stirred at room temperature until completion. The product is isolated and purified using standard techniques like column chromatography.

Alternatively, the carboxylic acid can be coupled directly with an amine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).[1][3]

In Vitro Kinase Inhibition Assay

The following protocol is a general guideline for determining the kinase inhibitory activity of the synthesized compounds.

  • Reagent Preparation : Prepare stock solutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction : In a microplate, add the kinase and the test compound at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate and ATP mixture.

  • Incubation : Incubate the plate at a specific temperature (e.g., 30 °C or room temperature) for a defined period.[9]

  • Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiometric Assay : Using [γ-³²P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.[9]

    • TR-FRET Assay : Using a terbium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate to measure the energy transfer.[10]

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

  • Preparation of Compounds : Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11][12]

  • Inoculum Preparation : Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[12]

  • Inoculation : Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[13][14]

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the SAR of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Core This compound Derivatives Carboxamide Derivatives Core->Derivatives Amide Coupling Amine Diverse Amines Amine->Derivatives Anticancer Anticancer Assays Derivatives->Anticancer Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial Kinase Kinase Inhibition Assays Derivatives->Kinase SAR Structure-Activity Relationship Anticancer->SAR Antimicrobial->SAR Kinase->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for SAR studies of 3-Ethyl-5-methylisoxazole-4-carboxamides.

Kinase_Inhibition_Pathway cluster_kinase_reaction Kinase Catalytic Cycle ATP ATP Kinase Kinase ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate (Protein) Substrate->Kinase Inhibitor Isoxazole Derivative (Inhibitor) Inhibitor->Kinase Binding to Active Site Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Signal Transduction

Caption: Simplified signaling pathway of kinase inhibition by isoxazole derivatives.

Antimicrobial_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Isoxazole Derivatives start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read MIC Values (Visual Inspection) incubate->read_results end End read_results->end

Caption: Experimental workflow for the broth microdilution antimicrobial assay.

References

A Comparative Guide to the Cytotoxicity of Isoxazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various isoxazole-based anticancer agents, supported by experimental data from recent scientific literature. The isoxazole scaffold is a prominent feature in many synthetic and natural compounds exhibiting a wide range of biological activities, including potent anticancer effects. These compounds exert their cytotoxicity through diverse mechanisms, such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways. This guide aims to offer a clear and concise overview of their comparative efficacy to inform further research and drug development efforts.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected isoxazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference(s)
Isoxazole-Amide Derivatives
Compound 2aMCF-7 (Breast)39.80[1][2]
HeLa (Cervical)39.80[1][2]
Compound 2dHep3B (Liver)~23[1][2]
HeLa (Cervical)15.48[1][2]
Compound 2eHep3B (Liver)~23[1][2]
B16F1 (Melanoma)0.079[3]
Isoxazolyl Chalcones
Compound 5fA549 (Lung)1.35 - 2.07[4]
Compound 5hA549 (Lung)7.27 - 11.07[4]
Indole-3-isoxazole-5-carboxamides
Compound 5aHuh7 (Liver)0.7 ± 0.1[5]
MCF7 (Breast)3.6 ± 0.4[5]
HCT116 (Colon)4.2 ± 0.5[5]
Compound 5rHuh7 (Liver)2.5 ± 0.3[5]
MCF7 (Breast)4.1 ± 0.5[5]
HCT116 (Colon)3.9 ± 0.4[5]
Compound 5tHuh7 (Liver)1.8 ± 0.2[5]
MCF7 (Breast)5.3 ± 0.6[5]
HCT116 (Colon)4.8 ± 0.5[5]
3,4-Isoxazolediamides
Compound 1K562 (Leukemia)0.0716 ± 0.0049[6]
Compound 2K562 (Leukemia)0.0180 ± 0.0007[6]
Compound 3K562 (Leukemia)0.0443 ± 0.0109[6]
Compound 4K562 (Leukemia)0.0701 ± 0.0058[6]
Compound 5K562 (Leukemia)0.0352 ± 0.0062[6]
Reference Drugs
DoxorubicinHuh7 (Liver)0.2 ± 0.0[5]
MCF7 (Breast)0.1 ± 0.0[5]
HCT116 (Colon)0.3 ± 0.0[5]
B16F1 (Melanoma)0.056[3]
5-FluorouracilHuh7 (Liver)2.8 ± 0.3[5]
MCF7 (Breast)14.1 ± 1.5[5]
HCT116 (Colon)18.4 ± 2.0[5]
SorafenibHuh7 (Liver)3.2 ± 0.4[5]
MCF7 (Breast)6.5 ± 0.7[5]
HCT116 (Colon)11.0 ± 1.2[5]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Isoxazole-based test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing Mechanisms of Action

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the anticancer activity of isoxazole derivatives.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound_Synthesis Synthesis of Isoxazole Derivatives MTT_Assay MTT Cytotoxicity Assay Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Data_Analysis->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Data_Analysis->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Identification Western_Blot Western Blot for Protein Expression Apoptosis_Assay->Western_Blot Western_Blot->Signaling_Pathway_Analysis

Caption: A generalized workflow for the evaluation of isoxazole-based anticancer agents.

Isoxazole-Induced ER Stress and Apoptosis Signaling Pathway

Several isoxazole derivatives have been shown to induce apoptosis in cancer cells through the Endoplasmic Reticulum (ER) stress pathway. The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, if prolonged, can lead to programmed cell death. A specific isoxazole derivative of usnic acid has been reported to induce massive vacuolization originating from the ER, leading to ER stress and subsequent apoptosis.[7]

The diagram below illustrates the key steps in this signaling cascade.

G cluster_0 ER Stress Induction cluster_1 Apoptosis Execution Isoxazole Isoxazole Derivative ER Endoplasmic Reticulum Isoxazole->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR PERK PERK UPR->PERK Activates ATF4 ATF4 PERK->ATF4 Phosphorylates eIF2α to translate CHOP CHOP ATF4->CHOP Induces Transcription Bcl2 Bcl-2 (Anti-apoptotic) CHOP->Bcl2 Downregulates Bax_Bak Bax/Bak (Pro-apoptotic) CHOP->Bax_Bak Upregulates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: The PERK-ATF4-CHOP axis of the ER stress-induced apoptosis pathway.

References

Comparative Analysis of Cyclooxygenase-2 (COX-2) Inhibition: A Validation Guide for 3-Ethyl-5-methylisoxazole-4-carboxylic Acid and Alternative Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-Ethyl-5-methylisoxazole-4-carboxylic acid is a known chemical intermediate. To date, its specific mechanism of action as a bioactive agent has not been extensively characterized in publicly available scientific literature. This guide presents a hypothetical mechanism of action for this compound as a Cyclooxygenase-2 (COX-2) inhibitor to demonstrate a framework for validation and comparison. The experimental data for this compound presented herein is illustrative.

This guide provides a comparative analysis of the hypothetical COX-2 inhibitory action of this compound against a well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The objective is to offer a clear framework for researchers, scientists, and drug development professionals to validate and compare the performance of novel compounds targeting the COX-2 pathway.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes, with its two main isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Selective inhibition of COX-2 is a therapeutic strategy to alleviate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

This guide explores the validation of this compound as a hypothetical selective COX-2 inhibitor.

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Test Compound 3-Ethyl-5-methylisoxazole- 4-carboxylic acid Test Compound->COX-2 Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Inhibits experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - COX-2 Enzyme - Buffers - Substrate (Arachidonic Acid) - Test/Reference Compounds Plate_Setup Dispense Test/Reference Compounds and COX-2 Enzyme into 96-well plate Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C for 10 minutes Plate_Setup->Pre_incubation Reaction_Start Add Reaction Mix and Substrate to initiate the reaction Pre_incubation->Reaction_Start Measurement Measure fluorescence kinetically (Ex/Em = 535/587 nm) Reaction_Start->Measurement Calculate_Rates Determine reaction rates Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot dose-response curve and determine IC50 Calculate_Inhibition->Determine_IC50

A Head-to-Head Comparison of Isoxazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isoxazole scaffold is a privileged five-membered heterocycle due to its prevalence in a wide array of pharmaceuticals and biologically active compounds. The selection of a synthetic route to this valuable core is a critical decision in the design and execution of a synthetic campaign. This guide provides an objective, data-driven comparison of the most common and emerging methods for isoxazole synthesis, complete with experimental protocols and visual aids to facilitate informed decision-making.

This comprehensive comparison covers classical methods such as the Huisgen 1,3-dipolar cycloaddition and the condensation of 1,3-dicarbonyl compounds with hydroxylamine, alongside modern green chemistry approaches that utilize ultrasound and microwave irradiation to enhance reaction efficiency and reduce environmental impact.

At a Glance: Key Isoxazole Synthesis Strategies

The primary methodologies for constructing the isoxazole ring can be broadly categorized into two main approaches:

  • [3+2] Cycloaddition Reactions: The most prominent example is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a nitrile oxide with an alkyne. This method is widely utilized for its reliability and broad substrate scope.[1][2]

  • Condensation Reactions: A classic and straightforward approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[3] This method is often favored for its operational simplicity and the availability of starting materials.

In recent years, advancements in synthetic methodology have introduced green chemistry techniques that offer significant advantages in terms of reaction times, yields, and environmental friendliness.[4][5] These methods, often employing ultrasound or microwave energy, can dramatically accelerate reactions and enable the use of greener solvents.[6][7]

Quantitative Comparison of Synthesis Methods

The choice of synthetic method often depends on factors such as desired substitution pattern, substrate availability, and required reaction conditions. The following tables provide a summary of quantitative data for the most common isoxazole synthesis methods, allowing for a direct comparison of their performance.

Table 1: Huisgen 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

Alkyne SubstrateNitrile Oxide SourceCatalyst/ConditionsReaction TimeYield (%)Reference
PhenylacetyleneBenzonitrile oxideCu(I) catalyst, Ultrasound30-45 minup to 75%[7]
Terminal Alkynesin situ from Aldoximestert-butyl nitrite or isoamyl nitrite, Conventional HeatingNot SpecifiedGood[8]
Propargyl Estersin situ from Hydroximoyl chlorideCopper sulfate pentahydrate, Sodium ascorbate, Ambient Temp.Not SpecifiedGood[9]
Difluoromethyl AlkynesImidoyl chlorideTriethylamine, DichloromethaneNot SpecifiedNot Specified[10]

Table 2: Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine

1,3-Dicarbonyl SubstrateReaction ConditionsSolventReaction TimeYield (%)Reference
2,4-PentanedioneUltrasoundNot SpecifiedNot SpecifiedNot Specified[4]
β-Enamino DiketonesVaried conditionsNot SpecifiedNot SpecifiedNot Specified[11]
β-DiketoneIonic Liquid ([BMIM]X)Ionic LiquidNot SpecifiedExcellent[12]
CurcuminHydroxylamine hydrochloride, Pyridine, RefluxEthanol18 hoursGood[6][13]

Table 3: Green Synthesis Approaches (Ultrasound and Microwave-Assisted)

MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
UltrasoundAromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HClVitamin B1, Water, 20°C30 min92%
UltrasoundHydroxylamine HCl, Aromatic Aldehydes, Methyl AcetoacetatePyridine, 50°C30-45 min64-96%[4]
MicrowaveChalcone, Hydroxylamine HClSodium Acetate, Ethanol, 210W6-10 minNot Specified
Microwave1,3-Diaryl-1H-pyrazole-4-carboxyaldehyde, β-keto ester, Hydroxylamine HClIonic Liquid [HNMP][HSO4], 210W5 min80-82%[4]

Reaction Mechanisms and Logical Workflow

To visualize the chemical transformations and aid in the selection of an appropriate synthetic strategy, the following diagrams have been generated.

G General Reaction Scheme for Isoxazole Synthesis cluster_0 Huisgen 1,3-Dipolar Cycloaddition cluster_1 Condensation Reaction Alkyne Alkyne Isoxazole_A Isoxazole Alkyne->Isoxazole_A [3+2] Nitrile Oxide Nitrile Oxide Nitrile Oxide->Isoxazole_A 1,3-Dicarbonyl 1,3-Dicarbonyl Isoxazole_B Isoxazole 1,3-Dicarbonyl->Isoxazole_B Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole_B

Caption: Overview of the two major pathways to isoxazole synthesis.

G Experimental Workflow for Method Selection Start Define Target Isoxazole Substrate_Availability Are starting materials (alkyne/1,3-dicarbonyl) readily available? Start->Substrate_Availability Desired_Substitution Specific regio- or stereoisomer required? Substrate_Availability->Desired_Substitution Yes Consider alternative\nstarting materials Consider alternative starting materials Substrate_Availability->Consider alternative\nstarting materials Huisgen Huisgen 1,3-Dipolar Cycloaddition Desired_Substitution->Huisgen Yes Condensation Condensation with Hydroxylamine Desired_Substitution->Condensation No Green_Chemistry Are green chemistry principles a priority? Ultrasound_Microwave Ultrasound or Microwave-Assisted Green_Chemistry->Ultrasound_Microwave Yes End Select Optimal Method Green_Chemistry->End No Huisgen->Green_Chemistry Condensation->Green_Chemistry Ultrasound_Microwave->End

Caption: A decision-making workflow for selecting an isoxazole synthesis method.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of a synthetic method. Below are representative protocols for the key isoxazole synthesis methodologies.

Protocol 1: Huisgen 1,3-Dipolar Cycloaddition (Copper-Catalyzed, Ultrasound-Assisted)

This protocol is adapted from a method for the rapid synthesis of 3,5-disubstituted isoxazoles.[7]

Materials:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(I) iodide (5 mol%)

  • Solvent (e.g., t-BuOH:H₂O 1:1)

  • Base (e.g., triethylamine)

  • Ultrasonic bath

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in the chosen solvent, add the base and stir at room temperature to generate the aldoxime.

  • To this mixture, add the terminal alkyne (1.0 mmol) and the copper(I) catalyst.

  • Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency and power for 30-45 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Condensation of a 1,3-Diketone with Hydroxylamine (Conventional Heating)

This is a general procedure for the synthesis of isoxazoles from 1,3-dicarbonyl compounds.[3]

Materials:

  • 1,3-Diketone (e.g., acetylacetone) (1.0 mmol)

  • Hydroxylamine hydrochloride (1.1 mmol)

  • Base (e.g., sodium acetate or pyridine)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the 1,3-diketone (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in the chosen solvent in a round-bottom flask.

  • Add the base to the mixture.

  • Heat the reaction mixture to reflux and maintain for the required time (can range from a few hours to overnight), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the isoxazole.

Protocol 3: Microwave-Assisted Synthesis from Chalcones

This protocol describes an efficient synthesis of 3,5-disubstituted isoxazoles from chalcones.

Materials:

  • Chalcone (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium acetate (1.5 mmol)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the chalcone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.5 mmol) in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 210 W) and temperature for a short duration (e.g., 5-10 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.

Conclusion

The synthesis of isoxazoles can be achieved through a variety of effective methods. The classical Huisgen 1,3-dipolar cycloaddition and the condensation of 1,3-dicarbonyls with hydroxylamine remain robust and widely applicable strategies. For researchers seeking to improve efficiency, reduce reaction times, and adhere to the principles of green chemistry, ultrasound and microwave-assisted methods offer compelling advantages. The quantitative data, mechanistic diagrams, and detailed protocols provided in this guide are intended to empower researchers to select and implement the most suitable synthetic strategy for their specific research and development goals.

References

Comparative Efficacy of 3-Ethyl-5-methylisoxazole-4-carboxylic acid and Known Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of 3-Ethyl-5-methylisoxazole-4-carboxylic acid as an inhibitor of dihydroorotate dehydrogenase (DHODH), benchmarked against established inhibitors of this critical enzyme. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, making it a validated target for therapeutic intervention in autoimmune diseases, cancer, and viral infections.

This compound is an isoxazole derivative with structural similarities to the active metabolite of Leflunomide, a known immunosuppressive drug that functions through the inhibition of DHODH. While direct experimental data on the DHODH inhibitory activity of this compound is not currently available in the public domain, its chemical structure suggests it may exhibit similar inhibitory properties. This guide presents the available efficacy data for well-characterized DHODH inhibitors to provide a framework for potential future evaluation of this compound.

Quantitative Comparison of DHODH Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known DHODH inhibitors against human DHODH. A lower IC50 value indicates a more potent inhibitor.

InhibitorHuman DHODH IC50Reference
This compound Data not available N/A
Brequinar~5.2 - 20 nM[1][2]
Teriflunomide (A77 1726)~600 - 773 nMN/A
Vidofludimus160 nMN/A
PTC299 (Emvododstat)~1 nM[3]

Signaling Pathway and Point of Inhibition

The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH and the point of inhibition for the compounds discussed.

DHODH_Pathway De Novo Pyrimidine Biosynthesis Pathway cluster_mitochondrion Mitochondrion CarbamoylPhosphate Carbamoyl Phosphate CarbamoylAspartate Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase Aspartate Aspartate Aspartate->CarbamoylAspartate Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate Dihydroorotase DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODC DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA DHODH->Orotate Inhibitors DHODH Inhibitors (e.g., Teriflunomide, Brequinar) Inhibitors->DHODH

Caption: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate.

Experimental Protocols

To determine the inhibitory efficacy of a compound like this compound against DHODH, a standardized in vitro enzymatic assay can be employed.

DHODH Enzymatic Inhibition Assay Protocol

This protocol describes a common spectrophotometric method to measure the IC50 of DHODH inhibitors.

1. Materials and Reagents:

  • Recombinant human DHODH (purified)

  • L-Dihydroorotate (substrate)

  • Coenzyme Q10 (electron acceptor)

  • 2,6-dichloroindophenol (DCIP) (colorimetric indicator)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Test compound (this compound) and known inhibitors (e.g., Brequinar) dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

2. Assay Procedure:

  • Prepare Reagents: Prepare stock solutions of the test compound and known inhibitors in DMSO. Create a serial dilution of each inhibitor. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant human DHODH in the assay buffer to the desired working concentration.

  • Assay Setup:

    • Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mixture containing L-dihydroorotate, Coenzyme Q10, and DCIP in the assay buffer.

    • Initiate the enzymatic reaction by adding 20 µL of the reaction mixture to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

3. Data Analysis:

  • Calculate the initial reaction rate (velocity) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

  • Normalize the reaction rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps in determining the IC50 value of a potential DHODH inhibitor.

Experimental_Workflow Workflow for DHODH Inhibitor IC50 Determination start Start reagent_prep Prepare Reagents: - DHODH Enzyme - Substrate (Dihydroorotate) - Inhibitors (Serial Dilutions) - Assay Buffer start->reagent_prep plate_setup Set up 96-well Plate: - Add Inhibitor Dilutions - Add DHODH Enzyme reagent_prep->plate_setup pre_incubation Pre-incubate at Room Temperature plate_setup->pre_incubation reaction_init Initiate Reaction with Substrate Mix pre_incubation->reaction_init measurement Measure Absorbance Change over Time reaction_init->measurement data_analysis Data Analysis: - Calculate Reaction Rates - Normalize Data - Plot Dose-Response Curve measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

References

Isoxazole vs. Oxazole Derivatives in Biological Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole and oxazole are five-membered aromatic heterocyclic isomers that are foundational scaffolds in medicinal chemistry.[1] Their derivatives are integral to a multitude of FDA-approved drugs and clinical candidates, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The key distinction between these two structures lies in the relative positions of their nitrogen and oxygen atoms: 1,2- in isoxazoles and 1,3- in oxazoles. This subtle structural variance significantly influences their physicochemical properties, metabolic stability, and ultimately, their interaction with biological targets.[1]

This guide provides an objective, data-driven comparison of isoxazole and oxazole derivatives in biological systems, offering a valuable resource for rational drug design and development.

Physicochemical and Metabolic Profile

The positioning of the heteroatoms in isoxazole and oxazole rings leads to differences in their electronic and steric characteristics, which in turn affect their metabolic fate and pharmacokinetic profiles. Isoxazoles are generally weaker bases with a larger dipole moment compared to oxazoles, which may offer advantages in specific biological contexts.[1]

Metabolic stability is a critical factor in drug development. Both ring systems are susceptible to metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes. However, the weaker N-O bond in the isoxazole ring can make it prone to reductive cleavage under certain biological conditions.[1]

Table 1: Comparative Metabolic Stability of a Hypothetical Isoxazole vs. Oxazole Analog

ParameterIsoxazole AnalogOxazole Analog
Half-life (t½) in Human Liver Microsomes (min) 4560
Intrinsic Clearance (CLint) (µL/min/mg protein) 15.411.6
Plasma Stability (% remaining after 120 min) 95%98%

Note: This data is hypothetical and serves to illustrate general trends.

Comparative Biological Activities

The choice between an isoxazole and an oxazole scaffold is highly dependent on the specific biological target and the desired structure-activity relationship (SAR).[1] Below is a summary of comparative data from various studies.

Enzyme Inhibition

Direct comparisons have revealed significant differences in the inhibitory potency of isoxazole and oxazole derivatives against various enzymes.

Table 2: Comparative Enzyme Inhibitory Activity

Target EnzymeCompound ClassLead Compound ExampleIC50Reference
Diacylglycerol Acyltransferase 1 (DGAT1) 3-Phenylisoxazole AnalogsCompound 40a64 nM[3]
5-Phenyloxazole Analogs->1000 nM[3]
Stearoyl-CoA Desaturase 1 (SCD1) Isoxazole-Isoxazole HybridsCompound 12 & 1345 µM[3]
Isoxazole-Oxazole Hybrid-11 µM[3]
Stearoyl-CoA Desaturase 5 (SCD5) Isoxazole-Isoxazole HybridsCompound 12 & 1345 µM[3]
Isoxazole-Oxazole Hybrid-11 µM[3]
VEGFR-1 Tyrosine Kinase Vegfrecine Derivative (Isoxazole)Compound 30.65 µM[4]
VEGFR-2 Tyrosine Kinase Vegfrecine Derivative (Isoxazole)Compound 37.1 µM[4]
Antimicrobial Activity

The antibacterial potency of isoxazole and oxazole derivatives can vary significantly depending on the bacterial strain.

Table 3: Comparative Antibacterial Activity (MIC in µg/mL)

Bacterial StrainIsoxazole-Oxazole Hybrid 18aIsoxazole-Oxazole Hybrid 18bIsoxazole-Oxazole Hybrid 18cReference
E. coli128-128[3]
S. pyogenes0.50--[3]
S. pneumoniae0.130.13-[3]
H. influenzae--0.13[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general workflow for comparing isoxazole and oxazole analogs and their potential inhibitory action on key signaling pathways.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Synthesis Chemical Synthesis of Isoxazole & Oxazole Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Purification->Enzyme Cell Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Enzyme->Cell Metabolic Metabolic Stability Assays (e.g., Microsomal Stability) Cell->Metabolic Animal Animal Models of Disease (e.g., Xenograft, Inflammation) Metabolic->Animal PK Pharmacokinetic Studies Animal->PK Tox Toxicology Studies PK->Tox SAR Structure-Activity Relationship (SAR) Analysis Tox->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Experimental workflow for comparative analysis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor Isoxazole / Oxazole Kinase Inhibitor Inhibitor->VEGFR2 Inhibits Autophosphorylation

Inhibition of the VEGFR-2 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA κB DNA Site NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Inflammation Inflammation Transcription->Inflammation Inhibitor Isoxazole / Oxazole Inhibitor Inhibitor->IKK Inhibits

Inhibition of the canonical NF-κB pathway.

Detailed Experimental Protocols

Microsomal Stability Assay

Objective: To assess the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound (isoxazole or oxazole derivative)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (with internal standard for quenching)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate containing phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1-10 µM).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plates to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

VEGFR-2 Kinase Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of a compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test compound (isoxazole or oxazole derivative)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase buffer, diluted test compound, and VEGFR-2 enzyme. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a dose-response curve.

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of a compound in an acute inflammation model.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (isoxazole or oxazole derivative) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. A control group receives only the vehicle.

  • After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the edema volume as the difference between the paw volume at each time point and the initial paw volume.

  • Determine the percentage inhibition of edema for each group compared to the control group.

Conclusion

Both isoxazole and oxazole scaffolds are indispensable tools in medicinal chemistry, each with distinct properties that can be leveraged for targeted drug design.[1] The choice between them is nuanced and is ultimately guided by the specific therapeutic target and the desired pharmacological profile.[1] Isoxazoles, with their higher prevalence in FDA-approved drugs, may offer certain advantages in some biological contexts. However, the data clearly indicates that the biological activity is highly dependent on the substitution patterns on the ring and the specific molecular target. Therefore, a parallel synthesis and evaluation of both isoxazole and oxazole analogs is a prudent strategy in the early stages of drug discovery to identify the optimal scaffold for a given therapeutic application.

References

Benchmarking 3-Ethyl-5-methylisoxazole-4-carboxylic acid: A Comparative Guide for Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3-Ethyl-5-methylisoxazole-4-carboxylic acid and other key heterocyclic compounds, offering a valuable resource for researchers engaged in drug discovery and development. While direct experimental data for this compound is limited in publicly available literature, this guide benchmarks its potential against related heterocyclic scaffolds by summarizing existing data for structurally similar compounds. Detailed experimental protocols are provided to facilitate the direct evaluation and comparison of this target compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is critical for any drug development pipeline. Below is a summary of the available data for this compound.

PropertyValueReference
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
CAS Number 17147-85-2[1]
Melting Point 121-125 °C[1]
Form Solid[1]
Functional Group Carboxylic acid[1]

Biological Potential of Isoxazoles and Comparative Heterocycles

The isoxazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[2] This section provides a comparative look at the reported activities of various isoxazole, pyrazole, and thiazole derivatives, offering a benchmark for the potential therapeutic applications of this compound.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target the cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory agents. Isoxazole derivatives have shown significant promise as COX inhibitors.[3][4]

dot

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Gastric Mucosa, Platelet Aggregation) PGH2->Prostaglandins Inflammatory_Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Inflammatory_Prostaglandins NSAIDS NSAIDs NSAIDS->COX1 NSAIDS->COX2 Selective_Inhibitors Selective COX-2 Inhibitors Selective_Inhibitors->COX2 Target_Compound 3-Ethyl-5-methylisoxazole- 4-carboxylic acid (potential) Target_Compound->COX2

Figure 1: Cyclooxygenase (COX) Signaling Pathway

Table 1: Comparative in vitro COX-2 Inhibitory Activity of Heterocyclic Compounds

Compound ClassSpecific DerivativeIC₅₀ (µM) vs COX-2Selectivity Index (COX-1/COX-2)Reference
Isoxazole5-methyl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide0.0134.63[3]
IsoxazoleChalcone-isoxazole hybrid C60.5561.73[4]
PyrazolePyrazole-thiazolidinone derivativePotent (qualitative)-[5]
ThiazoleThiazole carboxamide derivative 2a--[6]
Anticancer Activity: Cytotoxicity Screening

The evaluation of a compound's cytotoxicity against various cancer cell lines is a primary step in anticancer drug discovery. Isoxazole-containing compounds have demonstrated significant cytotoxic effects.[7]

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock Solutions (Test & Control Compounds) Treatment Add Serial Dilutions of Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance IC50_Calc Calculate IC₅₀ Values Absorbance->IC50_Calc

Figure 2: General Workflow for MTT Cytotoxicity Assay

Table 2: Comparative in vitro Cytotoxicity of Heterocyclic Compounds against Cancer Cell Lines

Compound ClassSpecific DerivativeCell LineIC₅₀ (µM)Reference
IsoxazoleChloro-fluorophenyl-isoxazole carboxamide 2bHeLa (Cervical)0.11 (µg/ml)[7]
IsoxazoleChloro-fluorophenyl-isoxazole carboxamide 2cMCF7 (Breast)1.59 (µg/ml)[7]
PyrazoleTetrahydrothiochromeno[4,3-c]pyrazole 159aMGC-803 (Gastric)15.43[5]
PyrazolePyrazole derivative 157HTC-116 (Colon)1.51[5]
Antibacterial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including isoxazoles, are a promising area of research for new antibacterial drugs.

Table 3: Comparative Antibacterial Activity (MIC) of Heterocyclic Compounds

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
IsoxazoleIsoxazole-carboxamide A8Pseudomonas aeruginosa2000[3]
IsoxazoleIsoxazole-carboxamide A8Klebsiella pneumoniae2000[3]
PyrazolePyrazolylthiazole carboxylic acid 2hGram-positive bacteria6.25[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to evaluate this compound and other compounds of interest.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • COX-2 Inhibitor Screening Kit (or individual components: human recombinant COX-1 and COX-2 enzymes, reaction buffer, heme, arachidonic acid, fluorometric probe)

  • Test compounds and positive control (e.g., Celecoxib)

  • 96-well black opaque microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute test compounds to the desired concentrations in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, heme, and the fluorometric probe.

  • Enzyme and Inhibitor Incubation: To each well, add the reaction buffer, heme, and either the test compound, a vehicle control, or a positive control. Add the diluted COX-1 or COX-2 enzyme to each well. Incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom microplates

  • Spectrophotometric microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and positive control (e.g., Ciprofloxacin)

  • 96-well sterile microplates

  • Spectrophotometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-5-methylisoxazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Ethyl-5-methylisoxazole-4-carboxylic acid should be treated as a hazardous chemical waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this chemical be released into the environment or disposed of down the drain.[2]

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this compound.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may also lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Hazard ClassificationRecommended PPE
Skin Irritation (Category 2)[1]Chemical-resistant gloves (e.g., nitrile), lab coat[1]
Eye Irritation (Category 2)[1]Safety glasses with side shields or goggles[1]
Respiratory Irritation (Category 3)[1]Use in a well-ventilated area or fume hood[1]
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste collection to final pickup by an authorized disposal service.

Step 1: Waste Segregation and Collection

  • Designate a specific waste container: Use a dedicated, properly labeled container for this compound waste. This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3]

  • Avoid mixing with other waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous reactions.[3]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid this compound directly into the designated waste container. For cleaning up spills of the solid material, sweep it up and place it into a suitable container for disposal.[2]

    • Contaminated Materials: Any materials contaminated with this chemical, such as weighing paper, gloves, or pipette tips, should also be placed in the designated hazardous waste container.

Step 2: Container Management and Labeling

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).[3]

  • Secure Storage: Keep the waste container tightly closed when not in use.[1][3] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3] This area should be well-ventilated.[1]

Step 3: Arranging for Disposal

  • Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) or equivalent department is responsible for the collection and disposal of hazardous chemical waste.[4][5]

  • Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting them directly.[4]

  • Do Not Dispose Independently: Never attempt to dispose of this chemical through regular trash or by pouring it down the drain.[2][5] This is both unsafe and environmentally harmful.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Ensure proper ventilation and restrict access to the affected area.

  • Wear appropriate PPE , including gloves, safety goggles, and a lab coat.[1]

  • For solid spills: Carefully sweep up the material and place it in the designated hazardous waste container.[2]

  • For liquid spills (if dissolved in a solvent): Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.

  • Clean the spill area with soap and water.[1]

  • Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Use Designated, Compatible, and Labeled Waste Container ppe->container segregate Segregate from other chemical waste streams container->segregate close_container Keep Container Tightly Closed segregate->close_container store_saa Store in Satellite Accumulation Area (SAA) close_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Disposal via Approved Waste Plant contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.